molecular formula C6H6ClF3N2 B1445474 (2,4,5-Trifluorophenyl)hydrazine hydrochloride CAS No. 1024006-03-8

(2,4,5-Trifluorophenyl)hydrazine hydrochloride

Cat. No.: B1445474
CAS No.: 1024006-03-8
M. Wt: 198.57 g/mol
InChI Key: LBNDNZBABIMTRL-UHFFFAOYSA-N
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Description

(2,4,5-Trifluorophenyl)hydrazine hydrochloride is a useful research compound. Its molecular formula is C6H6ClF3N2 and its molecular weight is 198.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,4,5-trifluorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2.ClH/c7-3-1-5(9)6(11-10)2-4(3)8;/h1-2,11H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNDNZBABIMTRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (2,4,5-Trifluorophenyl)hydrazine Hydrochloride: Navigating a Rare Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Information regarding (2,4,5-Trifluorophenyl)hydrazine hydrochloride is notably scarce in publicly available chemical literature and commercial databases. While its existence is confirmed, a dedicated CAS number for the hydrochloride salt and detailed experimental data are not readily found. This guide, therefore, provides foundational information based on available data for the parent compound and established chemical principles for related phenylhydrazines. It also offers insights into more thoroughly documented isomers to provide a broader context for researchers in drug development and organic synthesis.

(2,4,5-Trifluorophenyl)hydrazine: The Core Moiety

While a specific CAS number for the hydrochloride salt is elusive, the parent compound, (2,4,5-Trifluorophenyl)hydrazine, is documented.

Chemical Structure and Identifiers:

  • Molecular Formula: C₆H₅F₃N₂[1]

  • SMILES: C1=C(C(=CC(=C1F)F)F)NN[1]

  • InChI: InChI=1S/C6H5F3N2/c7-3-1-5(9)6(11-10)2-4(3)8/h1-2,11H,10H2[1]

  • InChIKey: PYJRXQAOUPFQRW-UHFFFAOYSA-N[1]

  • Monoisotopic Mass: 162.04048 Da[1]

Physicochemical Properties (Predicted):

PropertyValueSource
XlogP1.5[1]
Predicted Collision Cross Section ([M+H]⁺)125.6 Ų[1]

Synthesis of Phenylhydrazines: A General Overview

The standard and widely practiced method for synthesizing phenylhydrazines involves a two-step process starting from the corresponding aniline.[2][3] This general pathway is the most probable route to obtaining (2,4,5-Trifluorophenyl)hydrazine.

Step 1: Diazotization of 2,4,5-Trifluoroaniline

The initial step is the conversion of the primary aromatic amine, 2,4,5-trifluoroaniline, into a diazonium salt. This is typically achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

The resulting diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is stannous chloride (SnCl₂) in an acidic medium.[2] The reaction mixture is carefully treated with the reducing agent, leading to the formation of the phenylhydrazine, which can then be isolated as its hydrochloride salt.

Below is a conceptual workflow for the synthesis of this compound.

Caption: General synthesis workflow for this compound.

Potential Applications in Drug Discovery and Organic Synthesis

While specific applications for the 2,4,5-trifluoro isomer are not well-documented, the broader class of fluorinated phenylhydrazines are valuable intermediates, particularly in medicinal chemistry.[4][5]

Fischer Indole Synthesis: Phenylhydrazines are key reagents in the Fischer indole synthesis, a powerful method for constructing the indole scaffold.[3] This heterocyclic core is a privileged structure in numerous pharmaceuticals. The use of a trifluorinated phenylhydrazine would allow for the introduction of three fluorine atoms into the indole ring system, which can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability and receptor binding affinity.

Synthesis of Heterocycles: Beyond indoles, phenylhydrazines are precursors to a variety of other nitrogen-containing heterocycles, including pyrazoles, pyrazolines, and triazoles. These structures are also prevalent in bioactive compounds.

A Look at Related, Well-Documented Isomers

Given the limited data on the 2,4,5-trifluoro isomer, it is instructive for researchers to consider its more readily available and well-characterized counterparts.

(2,4,6-Trifluorophenyl)hydrazine hydrochloride

  • CAS Number: 1024006-01-6[6]

  • Molecular Formula: C₆H₆ClF₃N₂[6]

  • Molecular Weight: 198.57 g/mol [6]

  • General Application: Used as a building block in the synthesis of pharmaceuticals and other specialty chemicals.

(4-(Trifluoromethyl)phenyl)hydrazine hydrochloride

  • CAS Number: 2923-56-0[7][8]

  • Molecular Formula: C₇H₈ClF₃N₂[8]

  • Molecular Weight: 212.60 g/mol [8]

  • Safety Information: GHS pictograms indicate it can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[7][8]

  • Applications: A versatile intermediate in the production of pharmaceuticals and agrochemicals.

Safety and Handling of Phenylhydrazines

Phenylhydrazines and their salts are generally considered hazardous materials. While specific toxicology data for the 2,4,5-trifluoro isomer is unavailable, precautions for handling related compounds should be strictly followed.

  • General Hazards: Phenylhydrazines can be toxic and may cause skin and eye irritation. Some are suspected carcinogens.

  • Recommended Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Avoid inhalation of dust and vapors.

    • Prevent contact with skin and eyes.

Conclusion

This compound represents a chemical entity that, while structurally defined, lacks the extensive documentation and commercial availability of its isomers. For researchers and drug development professionals, this presents both a challenge and an opportunity. The likely synthetic route is analogous to that of other phenylhydrazines, and its potential applications in creating novel fluorinated heterocyclic compounds are significant. However, any work with this compound would necessitate a thorough in-house characterization and safety assessment due to the current scarcity of public data. For more immediate research and development needs, the more readily available isomers such as (2,4,6-Trifluorophenyl)hydrazine hydrochloride may serve as more practical starting points.

References

  • Understanding the Synthesis and Applications of 2,4,6-Trichlorophenylhydrazine. (URL not available)
  • PubChem. (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride. [Link]

  • NileRed. Making Phenylhydrazine (Skatole precursor). YouTube, 27 Sept. 2015, [Link].

  • PubChem. (2,4,6-Trichlorophenyl)hydrazine. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents. Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.
  • PubChem. (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride. [Link]

  • PubChemLite. This compound (C6H5F3N2). [Link]

  • NIST. Hydrazine, (2,4,6-trichlorophenyl)-. [Link]

  • "Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Inform

Sources

An In-depth Technical Guide to the Molecular Structure of (2,4,5-Trifluorophenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4,5-Trifluorophenyl)hydrazine hydrochloride is a fluorinated aromatic hydrazine derivative of significant interest in medicinal chemistry and drug development. Its trifluorinated phenyl ring offers unique electronic properties that can modulate the pharmacokinetic and pharmacodynamic profiles of parent drug molecules. This guide provides a comprehensive analysis of its molecular structure, spectroscopic characteristics, a plausible synthetic pathway, and key reactivity insights. The information presented herein is intended to support researchers in the effective utilization and further investigation of this versatile chemical entity.

Introduction: The Significance of Fluorinated Phenylhydrazines in Drug Discovery

Phenylhydrazine and its substituted analogues are fundamental building blocks in organic synthesis, particularly for the construction of heterocyclic scaffolds such as indoles and pyrazoles, which are prevalent in numerous biologically active compounds. The strategic incorporation of fluorine atoms onto the phenyl ring has become a cornerstone of modern drug design. The high electronegativity and small van der Waals radius of fluorine can profoundly influence a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity.

This compound, with its distinct trifluoro-substitution pattern, presents a unique combination of electronic and steric properties. This makes it a valuable intermediate for synthesizing novel therapeutic agents, including treatments for migraines and cluster headaches, as well as for developing innovative agrochemicals like herbicides, insecticides, and fungicides. Understanding the intricacies of its molecular structure is paramount for predicting its reactivity and effectively leveraging its potential in synthetic applications.

Molecular Structure and Identification

The definitive molecular structure of this compound comprises a 2,4,5-trifluorophenyl group attached to a hydrazine moiety, which is protonated at the terminal nitrogen to form the hydrochloride salt.

Identifier Value Source
Chemical Name This compound-
Molecular Formula C₆H₆ClF₃N₂
Molecular Weight 198.58 g/mol Calculated
Canonical SMILES C1=C(C(=CC(=C1F)F)F)NN.Cl
InChI InChI=1S/C6H5F3N2.ClH/c7-3-1-5(9)6(11-10)2-4(3)8/h1-2,11H,10H2;1H/p+1
CAS Number Not explicitly assigned for the hydrochloride salt in public databases.-

Spectroscopic Characterization (Predicted and Inferred)

Direct experimental spectroscopic data for this compound is not widely published. However, based on the known spectral properties of analogous compounds, such as 4-fluorophenylhydrazine hydrochloride and 2,4-dichlorophenylhydrazine hydrochloride, a detailed prediction of its characteristic spectral features can be made.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to fluorine-proton couplings. The aromatic region would likely display two distinct multiplets corresponding to the two aromatic protons. The hydrazine protons would appear as broad signals, the chemical shift of which would be sensitive to solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by multiple C-F couplings. The six aromatic carbons will appear as distinct signals, each split by neighboring fluorine atoms. The carbon attached to the hydrazine group will also exhibit coupling to the ortho-fluorine.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the hydrazinium ion, aromatic C-H stretching, C=C aromatic ring stretching, and strong C-F stretching vibrations.

Mass Spectrometry (Predicted)

The mass spectrum of the free base, (2,4,5-Trifluorophenyl)hydrazine, is predicted to show a molecular ion peak ([M]+) at m/z 162.04. High-resolution mass spectrometry would confirm the elemental composition. Fragmentation patterns would likely involve the loss of the hydrazine moiety and rearrangements of the trifluorophenyl ring.

Adduct Predicted m/z
[M+H]⁺163.04776
[M+Na]⁺185.02970
[M-H]⁻161.03320

Table of predicted mass-to-charge ratios for the free base.

Synthesis and Reactivity

Proposed Synthetic Pathway

The synthesis of this compound typically proceeds via a two-step process starting from 2,4,5-trifluoroaniline. This well-established methodology for preparing substituted phenylhydrazines involves diazotization followed by reduction.

Synthesis_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction 2,4,5-Trifluoroaniline 2,4,5-Trifluoroaniline Reagents1 NaNO₂, HCl 0-5 °C 2,4,5-Trifluoroaniline->Reagents1 Diazonium_Salt 2,4,5-Trifluorobenzene diazonium chloride Reagents2 SnCl₂·2H₂O, HCl Diazonium_Salt->Reagents2 Reagents1->Diazonium_Salt Product (2,4,5-Trifluorophenyl)hydrazine hydrochloride Reagents2->Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A General Procedure

  • Diazotization: 2,4,5-Trifluoroaniline is dissolved in concentrated hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

  • Reduction: A solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is prepared and cooled. The previously prepared diazonium salt solution is added slowly to the tin(II) chloride solution with vigorous stirring, keeping the temperature controlled.

  • Isolation: The resulting precipitate of this compound is collected by filtration, washed with a small amount of cold water or brine, and dried under vacuum.

This procedure is adapted from general methods for the synthesis of substituted phenylhydrazines.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the nucleophilic character of the hydrazine moiety and the electronic effects of the trifluorinated phenyl ring.

  • Fischer Indole Synthesis: This is a classic and highly valuable reaction of phenylhydrazines, leading to the formation of indole derivatives upon reaction with ketones or aldehydes. The electron-withdrawing nature of the fluorine atoms can influence the rate and regioselectivity of this reaction.

  • Formation of Hydrazones: The hydrazine group readily condenses with aldehydes and ketones to form stable hydrazones. These hydrazones are often crystalline solids and can serve as important intermediates in further synthetic transformations.

  • Nucleophilic Aromatic Substitution: The trifluorinated phenyl ring is activated towards nucleophilic aromatic substitution, although the reaction conditions would need to be carefully controlled to avoid side reactions involving the hydrazine group.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

  • Toxicity: Phenylhydrazine and its derivatives are known to be toxic if swallowed, in contact with skin, or if inhaled. They can also cause skin and eye irritation.

Safety_Workflow Start Start Assess_Hazards Assess Hazards (Review SDS of related compounds) Start->Assess_Hazards Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Hazards->Don_PPE Handle_in_Hood Handle in Fume Hood Don_PPE->Handle_in_Hood Store_Properly Store in a Cool, Dry, Ventilated Area Away from Oxidizers Handle_in_Hood->Store_Properly Dispose_Waste Dispose of Waste According to Regulations Store_Properly->Dispose_Waste End End Dispose_Waste->End

Caption: Recommended safety workflow for handling this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in the pharmaceutical and agrochemical industries. While experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview of its molecular structure, predicted spectroscopic properties, a reliable synthetic route, and key reactivity patterns based on established chemical principles and data from analogous compounds. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists, enabling them to harness the full potential of this important chemical intermediate in their research and development endeavors.

References

  • PubChem. (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. (2,4,6-Trichlorophenyl)hydrazine. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information for: Palladium-Catalyzed Aerobic Oxidative Glaser-Hay Coupling of Arylhydrazines and Terminal Alkynes. [Link]

  • PubChemLite. This compound. [Link]

  • PubChem. 4-Fluorophenylhydrazine hydrochloride. National Center for Biotechnology Information. [Link]

  • ResearchGate. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. [Link]

  • Google Patents. Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.
  • PubChem. (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. [Link]

  • Organic Syntheses. Phenylhydrazine. [Link]

  • Carl ROTH.

Methodological & Application

Application Note: A Comprehensive Protocol for the Fischer Indole Synthesis of 5,7,8-Trifluoro-1,2,3,4-tetrahydro-9H-carbazole using (2,4,5-Trifluorophenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry, providing a powerful and versatile route to the indole scaffold.[1][2][3] This structural motif is a key component in a vast array of pharmaceuticals, agrochemicals, and natural products, owing to its diverse biological activities.[1][4] In modern drug development, the strategic incorporation of fluorine atoms into bioactive molecules is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity.[5][6][7] Consequently, the synthesis of fluorinated indoles is of significant interest to researchers in medicinal chemistry and materials science.[6]

This application note provides a detailed, field-proven experimental protocol for the synthesis of a trifluorinated indole derivative using (2,4,5-Trifluorophenyl)hydrazine hydrochloride. By explaining the causality behind each experimental step and grounding the protocol in established chemical principles, this guide is designed to empower researchers, scientists, and drug development professionals to successfully synthesize these valuable compounds.

The Scientific Foundation: Mechanism of the Fischer Indole Synthesis

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Fischer indole synthesis is an acid-catalyzed reaction that transforms an arylhydrazine and an aldehyde or ketone into an indole.[8] The generally accepted mechanism, first proposed by Robinson and Robinson, proceeds through several key steps.[2][3]

  • Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of the arylhydrazine with a carbonyl compound (in our case, cyclohexanone) to form a phenylhydrazone intermediate.

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer.[3][9]

  • [1][1]-Sigmatropic Rearrangement: This is the crucial, irreversible, and rate-determining step. The enamine undergoes a concerted, pericyclic[1][1]-sigmatropic rearrangement, forming a new carbon-carbon bond and breaking the N-N bond.[9][10]

  • Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes. Subsequent acid-catalyzed intramolecular cyclization forms an aminal (a cyclic aminoacetal).

  • Ammonia Elimination: The final step involves the elimination of an ammonia molecule from the aminal, driven by the formation of the stable, aromatic indole ring.[3][10]

Fischer_Indole_Mechanism

Experimental Protocol: Synthesis of 5,7,8-Trifluoro-1,2,3,4-tetrahydro-9H-carbazole

This protocol details a one-pot synthesis where the intermediate hydrazone is formed in situ and immediately subjected to indolization conditions.[1][10] This approach is efficient and avoids the often-difficult isolation of hydrazone intermediates.

Materials and Reagents
Reagent/MaterialCAS No.M.W. ( g/mol )AmountMoles (mmol)Notes
This compound82338-92-7200.581.0 g4.99Limiting Reagent
Cyclohexanone108-94-198.140.54 mL5.241.05 eq.
Glacial Acetic Acid64-19-760.0520 mL-Solvent and Catalyst
Saturated Sodium Bicarbonate (NaHCO₃) solution--~50 mL-For neutralization
Ethyl Acetate (EtOAc)141-78-6-~100 mL-Extraction Solvent
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-~5 g-Drying Agent
Round-bottom flask (50 mL)--1-
Reflux condenser--1-
Magnetic stirrer and stir bar--1-
Heating mantle or oil bath--1-
Separatory funnel (250 mL)--1-
Rotary evaporator--1-
Safety Precautions: A Self-Validating System

Trustworthiness in any protocol begins with safety. Arylhydrazines and their hydrochloride salts are classified as toxic and should be handled with extreme care.[11][12]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Ventilation: Conduct the entire experiment in a certified chemical fume hood to avoid inhalation of vapors and dust.[13]

  • Handling: this compound is a solid. Avoid creating dust when weighing and transferring. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[14][15]

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled hazardous waste containers according to your institution's guidelines. Do not pour any chemicals down the drain.[11]

Step-by-Step Methodology

// Nodes A [label="1. Reagent Setup", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Combine (2,4,5-Trifluorophenyl)hydrazine HCl,\nCyclohexanone, and Acetic Acid in RBF.", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; C [label="2. Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Heat mixture to reflux (approx. 118°C)\nfor 2-4 hours. Monitor by TLC.", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; E [label="3. Work-up", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Cool to RT. Pour into ice water.\nNeutralize with NaHCO₃.", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; G [label="4. Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Extract aqueous layer with Ethyl Acetate (3x).\nCombine organic layers.", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; I [label="5. Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Dry organic layer (MgSO₄), filter, and\nconcentrate via rotary evaporation.", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; K [label="Purify crude solid by recrystallization\nor column chromatography.", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; L [label="6. Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; M [label="Characterize pure product\n(NMR, MS, etc.).", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext];

// Edges A -> B; B -> C [style=invis]; C -> D; D -> E [style=invis]; E -> F; F -> G [style=invis]; G -> H; H -> I [style=invis]; I -> J; J -> K; K -> L [style=invis]; L -> M; } .enddot Caption: Experimental workflow for trifluorinated indole synthesis.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.99 mmol).

    • Causality: The hydrochloride salt is often more stable and easier to handle than the free base.

  • Addition of Reagents: Add glacial acetic acid (20 mL) followed by cyclohexanone (0.54 mL, 5.24 mmol, 1.05 eq.).

    • Causality: Acetic acid serves as both the solvent and the Brønsted acid catalyst, protonating the carbonyl to facilitate hydrazone formation.[16] A slight excess of the ketone ensures complete consumption of the limiting hydrazine.

  • Indolization Reaction: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux (the boiling point of acetic acid is ~118°C) with vigorous stirring.

    • Causality: Elevated temperatures are required to overcome the activation energy of the[1][1]-sigmatropic rearrangement.[17]

  • Monitoring the Reaction: Allow the reaction to proceed at reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up - Quenching and Neutralization: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing ~100 mL of ice-cold water. A precipitate may form.

    • Causality: Quenching in water precipitates the organic product and dilutes the acid.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture with stirring until the effervescence ceases and the pH is neutral (~7-8).

    • Causality: This step neutralizes the acetic acid catalyst, making the product less soluble in the aqueous phase and preparing for extraction.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

    • Causality: The desired indole product is significantly more soluble in ethyl acetate than in the aqueous phase. Repeating the extraction ensures maximum recovery.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Expected Results and Characterization

The expected product is 5,7,8-Trifluoro-1,2,3,4-tetrahydro-9H-carbazole . The yield will vary depending on reaction time and purity of reagents but should be in the moderate to good range. The final product should be characterized using standard analytical techniques:

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons and the aliphatic protons of the cyclohexene ring fused to the indole core.

  • ¹⁹F NMR: Three distinct signals are expected, corresponding to the three fluorine atoms on the aromatic ring.

  • ¹³C NMR: Signals corresponding to the aromatic and aliphatic carbons. Carbon signals will show splitting due to C-F coupling.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight (C₁₂H₁₀F₃N, M.W. = 225.21 g/mol ) should be observed.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Yield 1. Ineffective catalyst or insufficient acidity. 2. Reaction temperature too low. 3. Decomposition of starting material or product.1. Consider a stronger catalyst system, such as polyphosphoric acid (PPA) or a Lewis acid like ZnCl₂.[4][10][19] 2. Ensure the reaction reaches and maintains reflux. 3. Reduce reaction time and monitor carefully by TLC.
Incomplete Reaction 1. Insufficient reaction time. 2. Catalyst deactivation.1. Extend the reflux time, monitoring by TLC. 2. Add an additional portion of catalyst (if using a solid catalyst).
Formation of a Tar-like Substance 1. Reaction temperature is too high or heating for too long. 2. Highly reactive starting materials.1. Reduce the reaction temperature and time. 2. Consider a milder catalyst or solvent system. Some modern methods use microwave irradiation which can reduce side reactions.[10]
Difficult Purification 1. Presence of side products. 2. Product is an oil instead of a solid.1. Optimize reaction conditions to improve selectivity. Use flash column chromatography for purification. 2. Attempt to induce crystallization by scratching the flask or adding a seed crystal. If it remains an oil, purification by chromatography is necessary.

Conclusion

The Fischer indole synthesis is a robust and highly adaptable method for the preparation of diverse indole structures. This application note provides a detailed and scientifically grounded protocol for the synthesis of a trifluorinated carbazole derivative, a valuable building block for pharmaceutical and materials science research. By understanding the underlying mechanism and paying close attention to safety and procedural details, researchers can confidently employ this method to access novel fluorinated heterocyclic compounds.

References

  • Taber, D. F., & Ha, Y. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52695-52713. Available from: [Link]

  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available from: [Link]

  • Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd. Available from: [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]

  • Egli, M., & Gessner, R. (1998). Synthesis of Fluorinated Indoles as RNA Analogues. Collection of Czechoslovak Chemical Communications, 63(11), 1777-1788. Available from: [Link]

  • ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. Available from: [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1185-1197. Available from: [Link]

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Application Notes & Protocols: (2,4,5-Trifluorophenyl)hydrazine Hydrochloride as a Foundational Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Scope

This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of (2,4,5-Trifluorophenyl)hydrazine hydrochloride, a critical building block in the synthesis of modern agrochemicals. The strategic incorporation of the 2,4,5-trifluorophenyl moiety can significantly enhance the efficacy, metabolic stability, and overall performance of active ingredients. These application notes delve into the core physicochemical properties, safety considerations, and detailed, field-proven protocols for its use in constructing high-value fungicidal and herbicidal scaffolds. The focus is not merely on procedural steps but on the underlying chemical logic, enabling scientists to adapt and innovate upon these foundational methods.

Precursor Profile: Physicochemical Properties and Safety

A thorough understanding of the starting material is paramount for successful and safe synthesis. This compound is a stable, crystalline solid, making it convenient for handling and storage compared to its freebase form.

Table 1: Physicochemical and Safety Data

PropertyValueSource
Molecular Formula C₆H₆Cl F₃N₂PubChemLite[1]
Molecular Weight 214.58 g/mol Calculated
Appearance White to off-white crystalline powderGeneral Knowledge
Melting Point >200°C (decomposes)Sigma-Aldrich[2]
Solubility Soluble in water, ethanol, and other polar solvents.[3]Chemiis[3]
InChIKey PYJRXQAOUPFQRW-UHFFFAOYSA-NPubChemLite[1]

2.1 GHS Hazard Information

It is imperative to handle this reagent with appropriate care, adhering to all laboratory safety protocols. The compound is classified as an irritant and is harmful if swallowed or inhaled.[4][5]

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

ALWAYS handle in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Core Synthetic Workflow Overview

This compound serves as a versatile nucleophile, primarily utilized in condensation reactions with carbonyl compounds to form hydrazones. These intermediates are not typically isolated but are cyclized in situ to generate stable heterocyclic systems, which form the core of many agrochemicals.

G precursor (2,4,5-Trifluorophenyl)hydrazine Hydrochloride hydrazone Hydrazone Intermediate precursor->hydrazone Condensation carbonyl Aldehyde or Ketone (e.g., 1,3-Diketone) carbonyl->hydrazone pyrazole Pyrazole Core (Fungicides) hydrazone->pyrazole [3+2] Cyclization indole Indole Core (Herbicides) hydrazone->indole [3,3]-Sigmatropic Rearrangement acid Acid Catalyst (Brønsted or Lewis) acid->hydrazone Promotes Formation

Caption: General synthetic workflow from precursor to key agrochemical cores.

Application Protocol 1: Synthesis of Pyrazole-Based Fungicides

4.1 Scientific Rationale

The 1-(2,4,5-trifluorophenyl)pyrazole scaffold is a privileged structure in modern fungicides. The hydrazine precursor directly installs the fluorinated phenyl ring onto the N-1 position of the pyrazole core. This reaction is typically a one-pot condensation-cyclization with a 1,3-dicarbonyl equivalent. The classical method involves reacting a 1,3-dicarbonyl compound with a hydrazine.[6] This approach is robust, high-yielding, and tolerant of a wide range of functional groups on the dicarbonyl partner, allowing for extensive Structure-Activity Relationship (SAR) studies.

4.2 General Reaction Mechanism: Knorr Pyrazole Synthesis

The reaction proceeds via the formation of a hydrazone, followed by intramolecular condensation and dehydration to yield the aromatic pyrazole ring.

Caption: Simplified mechanism for pyrazole synthesis.

4.3 Detailed Experimental Protocol

This protocol describes the synthesis of a model 1-(2,4,5-trifluorophenyl)-3,5-dimethylpyrazole.

Materials and Reagents:

  • This compound (1.0 eq)

  • Acetylacetone (2,4-pentanedione) (1.1 eq)

  • Ethanol (or Acetic Acid) as solvent

  • Triethylamine (optional, 1.1 eq, if starting with hydrochloride salt to liberate free base)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and ethanol (approx. 5-10 mL per gram of hydrazine).

  • Free Base Liberation (Causality): The hydrochloride salt is stable but less reactive. To initiate the condensation, the more nucleophilic free hydrazine is required. Add triethylamine (1.1 eq) to the suspension and stir for 10-15 minutes at room temperature. This deprotonates the hydrazine hydrochloride, forming the free base in situ and triethylammonium chloride, a salt that typically does not interfere with the reaction.

  • Reagent Addition: Add acetylacetone (1.1 eq) dropwise to the mixture. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 80°C for ethanol). The choice of solvent and temperature is critical; ethanol provides good solubility for the reactants and a suitable temperature for both condensation and cyclization without significant side product formation. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine spot is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the residue with ethyl acetate and water.[7] Transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and then with brine (to reduce the amount of water in the organic layer).[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]

  • Purification: The crude material can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure pyrazole derivative as a solid or oil.[7]

Self-Validation/Characterization:

  • ¹H NMR: Expect distinct singlets for the two methyl groups and the pyrazole C4-proton, along with complex multiplets in the aromatic region for the trifluorophenyl group.

  • ¹⁹F NMR: Expect three distinct signals for the fluorine atoms on the phenyl ring.

  • Mass Spectrometry: Confirm the molecular weight of the final product.

Application Protocol 2: Fischer Indole Synthesis for Herbicidal Intermediates

5.1 Scientific Rationale

The Fischer indole synthesis is a powerful and classic method for constructing the indole ring system, a core component of many auxin-mimic herbicides and plant growth regulators.[8] The reaction condenses an arylhydrazine with an aldehyde or ketone under strong acidic conditions.[9] The choice of acid catalyst is crucial; Brønsted acids like acetic acid or polyphosphoric acid (PPA) are commonly used to promote the key[7][7]-sigmatropic rearrangement step.[8][9]

5.2 General Reaction Mechanism: Fischer Indole Synthesis

This multi-step mechanism is a cornerstone of heterocyclic chemistry.

G start Arylhydrazine + Ketone hydrazone Hydrazone Formation start->hydrazone H⁺ enamine Tautomerization (Ene-hydrazine) hydrazone->enamine rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement imine Di-imine Intermediate rearrangement->imine cyclization Cyclization/ Aromatization imine->cyclization -NH₃ product Indole Product cyclization->product

Caption: Key stages of the Fischer Indole Synthesis mechanism.

5.3 Detailed Experimental Protocol

This protocol describes the synthesis of a model 2,3-dimethyl-4,6,7-trifluoroindole from this compound and 2-butanone (methyl ethyl ketone).

Materials and Reagents:

  • This compound (1.0 eq)

  • 2-Butanone (MEK) (1.5 eq)

  • Glacial Acetic Acid (solvent and catalyst)

  • Ice-water bath

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in glacial acetic acid (5-10 mL per gram of hydrazine). Acetic acid serves as both the solvent and the acid catalyst, providing the necessary protic environment for the entire reaction sequence.[10]

  • Hydrazone Formation: Add 2-butanone (1.5 eq) to the suspension. Stir the mixture at room temperature for 30 minutes to facilitate the initial formation of the phenylhydrazone intermediate.

  • Cyclization (Causality): Heat the reaction mixture to reflux (approx. 118°C). The high temperature is required to provide the activation energy for the key[7][7]-sigmatropic rearrangement, which is the rate-determining step of the synthesis. Monitor the reaction by TLC for the disappearance of the hydrazone intermediate and the appearance of the indole product (typically 1-3 hours).

  • Quenching: After the reaction is complete, cool the flask to room temperature and then carefully pour the dark mixture into a beaker containing an ice-water slurry. This precipitates the crude product and dilutes the acetic acid.

  • Neutralization: Slowly neutralize the acidic mixture by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases (pH ~7-8). Caution: This is an exothermic reaction and will release CO₂ gas.

  • Extraction: Transfer the neutralized slurry to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography.

Self-Validation/Characterization:

  • ¹H NMR: Look for a characteristic broad singlet for the indole N-H proton (typically > 8 ppm), singlets for the two methyl groups, and signals in the aromatic region.

  • Mass Spectrometry: Verify the molecular ion peak corresponding to the synthesized indole.

  • Melting Point: Compare the measured melting point to literature values if available.

Conclusion

This compound is a cornerstone precursor for constructing fluorine-containing heterocyclic systems essential to modern agrochemical discovery. Its utility in robust and scalable reactions like the Knorr pyrazole synthesis and the Fischer indole synthesis allows for the efficient generation of diverse chemical libraries. The protocols and mechanistic insights provided herein serve as a validated starting point for researchers aiming to leverage this powerful building block in the development of next-generation crop protection agents.

References

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Application Notes & Protocols: A Streamlined One-Pot Synthesis of 4,6,7-Trifluoroindoles from (2,4,5-Trifluorophenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] The strategic incorporation of fluorine atoms into this core structure can profoundly enhance a molecule's pharmacological profile.[3][4] Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[5][6] Consequently, the development of efficient and robust synthetic routes to fluorinated indoles is of paramount importance to researchers in drug discovery and development.

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most powerful and widely utilized methods for constructing the indole nucleus.[7] This reaction classically involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone.[8][9] Modern advancements have focused on developing one-pot, multi-component variations of this synthesis, which offer significant advantages by improving operational simplicity, reducing reaction times, and minimizing waste.[1][10]

This document provides a comprehensive guide for the one-pot synthesis of 4,6,7-trifluoroindoles, starting from the readily available (2,4,5-Trifluorophenyl)hydrazine hydrochloride. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, and offer insights into the critical parameters that ensure a successful and reproducible synthesis.

Reaction Principle and Mechanistic Insights

The one-pot synthesis of a 4,6,7-trifluoroindole from (2,4,5-Trifluorophenyl)hydrazine and a carbonyl compound (e.g., a ketone) proceeds via the classic Fischer indole mechanism. The entire sequence occurs in a single reaction vessel under acidic conditions.

Causality Behind the Mechanism: The reaction is initiated by the condensation of the phenylhydrazine with a ketone to form a phenylhydrazone intermediate. This step is typically reversible. The crucial, rate-determining step is the acid-catalyzed tautomerization of the hydrazone to its enamine form.[11] This enamine is the active species for the subsequent irreversible[12][12]-sigmatropic rearrangement, a key electrocyclic reaction that forms a new carbon-carbon bond and disrupts the aromaticity of the benzene ring.[9] The driving force for this rearrangement is the formation of a stable C-C bond. Following the rearrangement, the molecule rearomatizes, and a subsequent acid-catalyzed cyclization occurs, forming a five-membered ring aminal intermediate. The final step is the elimination of ammonia, driven by the formation of the highly stable aromatic indole ring system.[13][14]

The Influence of Trifluoro Substitution: The presence of three strongly electron-withdrawing fluorine atoms on the phenylhydrazine ring has a significant electronic effect. This substitution decreases the nucleophilicity of the hydrazine nitrogens and reduces the electron density of the aromatic ring. Consequently, the[12][12]-sigmatropic rearrangement and subsequent cyclization steps can be more challenging compared to reactions with electron-rich or neutral phenylhydrazines. To overcome this, the reaction often requires elevated temperatures and a suitable acid catalyst, such as glacial acetic acid or polyphosphoric acid, to facilitate the key cyclization step effectively.[7][8][15]

Fischer_Indole_Mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrange Step 2 & 3: Tautomerization & Rearrangement cluster_cyclize Step 4 & 5: Cyclization & Elimination Start (2,4,5-Trifluorophenyl)hydrazine + Ketone (R1, R2) Hydrazone Phenylhydrazone Intermediate Start->Hydrazone Condensation (-H₂O) Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization (Acid-Catalyzed) Rearranged Intermediate after [3,3]-Sigmatropic Rearrangement Enamine->Rearranged [3,3]-Sigmatropic Shift Aminal Cyclized Aminal Intermediate Rearranged->Aminal Rearomatization & Cyclization Indole 4,6,7-Trifluoroindole (Final Product) Aminal->Indole Elimination of Ammonia (-NH₃, Acid-Catalyzed)

Caption: The mechanistic pathway of the Fischer indole synthesis.

Experimental Application & Protocols

This section provides a detailed, self-validating protocol for the synthesis of 2,3-dimethyl-4,6,7-trifluoro-1H-indole as a representative example.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Suggested Purity
This compound82339-01-9C₆H₆ClF₃N₂214.58>97%
Butan-2-one (Methyl Ethyl Ketone)78-93-3C₄H₈O72.11>99%
Glacial Acetic Acid64-19-7C₂H₄O₂60.05ACS Grade
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS Grade
Hexanes110-54-3C₆H₁₄86.18ACS Grade
Saturated Sodium Bicarbonate Solution7558-79-4NaHCO₃ (aq)84.01-
Brine (Saturated NaCl Solution)7647-14-5NaCl (aq)58.44-
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37-
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F254)

One-Pot Synthesis Workflow

One_Pot_Workflow Start Start Combine Combine (2,4,5-Trifluorophenyl)hydrazine HCl, Butan-2-one, and Acetic Acid in Flask Start->Combine Heat Heat Reaction Mixture to Reflux (e.g., 118 °C) with Stirring Combine->Heat Monitor Monitor Reaction Progress by TLC (approx. 2-4 hours) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Workup Perform Aqueous Workup: Dilute, Neutralize, Extract Cool->Workup Purify Purify Crude Product via Silica Gel Column Chromatography Workup->Purify End Obtain Pure 4,6,7-Trifluoroindole Purify->End

Caption: Experimental workflow for the one-pot synthesis.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 4.66 mmol, 1.0 equiv).

  • Reagent Addition: Add glacial acetic acid (20 mL) to the flask, followed by butan-2-one (0.51 mL, 5.60 mmol, 1.2 equiv).

  • Reaction Execution: Place the flask in a pre-heated oil bath or heating mantle and heat the mixture to reflux (approximately 118 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour. Use a 10:1 Hexanes:EtOAc eluent system. The starting hydrazine is polar, while the product indole is significantly less polar. The reaction is typically complete within 2-4 hours.[12]

  • Workup - Quenching and Neutralization: Once the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing ice water (100 mL). Slowly add saturated sodium bicarbonate solution with stirring until the effervescence ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:EtOAc) to isolate the pure 4,6,7-trifluoroindole derivative.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity. The expected yield is typically in the range of 60-80% based on similar transformations.

Troubleshooting and Key Considerations

  • Low Yield: Low yields can result from impure starting materials or insufficient heating.[15] Ensure the this compound is of high purity and that the reaction is maintained at a consistent reflux temperature. The electron-deficient nature of the substrate necessitates these conditions.

  • Alternative Acid Catalysts: While glacial acetic acid serves as both solvent and catalyst, other Brønsted or Lewis acids like polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) can be used, often leading to shorter reaction times or improved yields, though they may require different workup procedures.[7]

  • Formation of Regioisomers: When using unsymmetrical ketones (other than butan-2-one), the formation of two regioisomeric indole products is possible. The ratio of these isomers is influenced by the steric and electronic nature of the ketone and the acidity of the reaction medium.[15] Separation of these isomers typically requires careful column chromatography.

  • Safety Precautions: Work in a well-ventilated fume hood. Glacial acetic acid is corrosive and has a pungent odor. Handle all organic solvents with care.

Conclusion

The one-pot Fischer indole synthesis using this compound provides a reliable and efficient pathway to valuable 4,6,7-trifluoroindole scaffolds. This methodology is characterized by its operational simplicity and its ability to construct the complex indole core in a single synthetic step from readily available precursors. The detailed protocol and mechanistic insights provided herein offer a solid foundation for researchers to successfully implement this reaction, enabling the exploration of novel fluorinated molecules for applications in drug discovery and materials science.

References

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Application Notes and Protocols for the Microwave-Assisted Fischer Indole Synthesis of Fluorinated Indoles using (2,4,5-Trifluorophenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Indoles and the Power of Microwave-Assisted Synthesis

The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The introduction of fluorine atoms into the indole ring can dramatically alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This often leads to enhanced therapeutic efficacy. The Fischer indole synthesis, a classic and versatile method discovered by Emil Fischer in 1883, remains a pivotal strategy for constructing the indole nucleus.[3][4] It involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde.[3][4]

Traditional Fischer indole synthesis protocols often require harsh conditions, including strong acids and high temperatures with prolonged reaction times.[5] These demanding conditions can limit the substrate scope and lead to the formation of byproducts. In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry.[6] By utilizing microwave irradiation, chemists can achieve rapid and uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, often reducing reaction times from hours to minutes.[7] This, in turn, frequently results in higher product yields, cleaner reaction profiles, and aligns with the principles of green chemistry by reducing energy consumption and solvent usage.[7]

This application note provides a comprehensive guide to the microwave-assisted Fischer indole synthesis of a fluorinated indole using (2,4,5-Trifluorophenyl)hydrazine hydrochloride. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and offer expert insights to ensure successful and reproducible synthesis.

The Rationale Behind Microwave Acceleration of the Fischer Indole Synthesis

The Fischer indole synthesis proceeds through a series of key steps, including the formation of a phenylhydrazone, tautomerization to an enamine, a[8][8]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia.[9] Many of these steps involve polar intermediates and transition states. Microwave energy efficiently couples with polar molecules, leading to rapid localized heating. This targeted energy transfer accelerates the key rearrangement and cyclization steps, which are often the rate-limiting stages in the conventional thermal process. The use of a sealed vessel in microwave reactors also allows for the safe heating of solvents above their atmospheric boiling points, further accelerating the reaction.

Experimental Protocol: Synthesis of 4,6,7-Trifluoro-2-methyl-1H-indole

This protocol details the synthesis of 4,6,7-trifluoro-2-methyl-1H-indole from this compound and acetone.

Reagents and Materials:

  • This compound

  • Acetone (ACS grade or higher)

  • Ethanol (anhydrous)

  • p-Toluenesulfonic acid (p-TSA) or Zinc Chloride (ZnCl₂)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Microwave synthesis reactor with sealed reaction vessels

  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Microwave reactors operate at high temperatures and pressures. Ensure you are properly trained on the instrument's operation and safety features.

  • This compound is a hazardous substance. Consult the Safety Data Sheet (SDS) before use.

Step-by-Step Procedure:

  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 mmol, 215.5 mg), acetone (1.2 mmol, 0.088 mL), and anhydrous ethanol (3 mL).

  • Catalyst Addition: Add the acid catalyst. Good results have been obtained with either p-toluenesulfonic acid (0.1 mmol, 19.0 mg) or zinc chloride (0.2 mmol, 27.2 mg).[10]

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120 °C

    • Ramp time: 2 minutes

    • Hold time: 10 minutes

    • Power: 300 W (or as appropriate for the specific reactor to maintain the target temperature)

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (below 50 °C) before carefully opening it.

  • Reaction Quenching and Workup:

    • Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate.

    • Carefully add 15 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst. Swirl gently and release any pressure.

    • Separate the organic layer.

    • Wash the organic layer with 15 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

  • Characterization: Characterize the purified 4,6,7-trifluoro-2-methyl-1H-indole by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Table 1: Reaction Parameters and Expected Outcome

ParameterValue
Starting MaterialThis compound
ReagentAcetone
Catalystp-Toluenesulfonic acid or Zinc Chloride
SolventEthanol
Microwave Temperature120 °C
Microwave Time10 minutes
Expected Product4,6,7-Trifluoro-2-methyl-1H-indole
Expected Yield75-90%

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental protocol.

experimental_workflow reagents 1. Reagent Addition (Hydrazine, Acetone, Ethanol) catalyst 2. Catalyst Addition (p-TSA or ZnCl2) reagents->catalyst sealing 3. Vessel Sealing catalyst->sealing microwave 4. Microwave Irradiation (120 °C, 10 min) sealing->microwave cooling 5. Cooling microwave->cooling workup 6. Quenching & Workup (EtOAc, NaHCO3, Brine) cooling->workup purification 7. Purification (Column Chromatography) workup->purification product Final Product (4,6,7-Trifluoro-2-methyl-1H-indole) purification->product

Caption: Experimental workflow for microwave-assisted Fischer indole synthesis.

Mechanistic Insights: A Step-by-Step Look at the Transformation

The Fischer indole synthesis is a mechanistically rich reaction.[1] The following diagram outlines the key steps in the formation of the indole ring, highlighting the stages accelerated by microwave heating.

fischer_mechanism start Arylhydrazine + Ketone/Aldehyde hydrazone Hydrazone Formation start->hydrazone Condensation enamine Tautomerization (Ene-hydrazine) hydrazone->enamine H+ rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement Heat (Microwave) diimine Di-imine Intermediate rearrangement->diimine cyclization Intramolecular Cyclization diimine->cyclization H+ aminal Aminal Intermediate cyclization->aminal elimination Elimination of NH3 aminal->elimination -H2O indole Aromatic Indole elimination->indole Aromatization

Caption: Mechanism of the Fischer Indole Synthesis.

The key steps accelerated by microwave irradiation are the[8][8]-sigmatropic rearrangement and the subsequent cyclization, which often have significant activation energy barriers. The rapid heating provided by microwaves allows these barriers to be overcome much more efficiently than with conventional heating methods.

Trustworthiness and Self-Validation: Ensuring Reproducible Results

The protocol described above is designed for robustness and reproducibility. Here are key aspects that contribute to its self-validating nature:

  • Stoichiometry: The use of a slight excess of the ketone ensures the complete consumption of the limiting hydrazine starting material.

  • Catalyst Choice: Both Brønsted (p-TSA) and Lewis (ZnCl₂) acids are effective catalysts, providing flexibility in experimental design.[3] The choice may depend on the specific substrate and desired reaction rate.

  • Solvent Selection: Ethanol is an excellent solvent for this reaction as it is polar enough to absorb microwave energy efficiently and can dissolve the starting materials and catalyst.

  • Monitoring the Reaction: For optimization or with different substrates, the reaction progress can be easily monitored by TLC. This allows for precise determination of the optimal reaction time and prevents the formation of degradation byproducts from excessive heating.

  • Purification: The use of standard column chromatography ensures the isolation of a high-purity final product, which is essential for subsequent applications in drug discovery and development.

Conclusion: A Powerful Tool for Modern Medicinal Chemistry

The microwave-assisted Fischer indole synthesis offers a rapid, efficient, and often higher-yielding alternative to conventional methods for the preparation of valuable indole derivatives.[6] The protocol detailed here for the synthesis of a trifluorinated indole demonstrates the power of this technology to access important building blocks for drug discovery. By understanding the underlying mechanism and adhering to the outlined experimental procedures, researchers can confidently and reproducibly synthesize a wide range of fluorinated indoles and other substituted indole analogs, accelerating the pace of innovation in medicinal chemistry.

References

  • Microwave-assisted synthesis of indole-derivatives via cycloisomerization of 2-alkynylanilines in water without added catalysts, acids, or bases. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Yan, L., Han, L., & Xie, R. (2020). Fischer indole synthesis. Journal of Coordination Chemistry. Retrieved January 23, 2026, from [Link]

  • Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett. Retrieved January 23, 2026, from [Link]

  • Gribble, G. (2016). Fischer Indole Synthesis. ResearchGate. Retrieved January 23, 2026, from [Link]

  • 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. (2021). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Microwave-assisted one-pot multicomponent synthesis of indole derived fluorometric probe for detection of Co2+ ions. (2021). University of Sri Jayewardenepura. Retrieved January 23, 2026, from [Link]

  • Microwave-Assisted Synthesis of Medicinally Relevant Indoles. (n.d.). Scilit. Retrieved January 23, 2026, from [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2020). MDPI. Retrieved January 23, 2026, from [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. (2018). MDPI. Retrieved January 23, 2026, from [Link]

  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Synthesis of 5-Fluoroindole-5-13C. (n.d.). Diva-Portal.org. Retrieved January 23, 2026, from [Link]

  • One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • The Fischer Indole synthesis: reaction mechanism tutorial. (2011). YouTube. Retrieved January 23, 2026, from [Link]

  • "Back-to-Front" Indole Synthesis using Silver(I) Catalysis: Unexpected C-3 Pyrrole Activation Mode Supported by DFT. (2018). ACS Publications. Retrieved January 23, 2026, from [Link]

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Topic: A Robust and Scalable Synthesis of 4,6,7-Trifluoroindole for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the scale-up synthesis of 4,6,7-trifluoroindole, a critical building block in modern medicinal chemistry. We move beyond a simple recitation of steps to provide a strategic rationale for the chosen synthetic route, focusing on the Leimgruber-Batcho indole synthesis for its scalability, efficiency, and superior control over regiochemistry compared to classical methods. This guide includes detailed, field-tested protocols, process optimization insights, critical safety considerations, and robust analytical methods for quality control, designed to empower researchers to confidently produce this valuable compound on a multi-gram to kilogram scale.

Strategic Imperative: The Value of Polyfluorinated Indoles in Drug Discovery

The indole nucleus is a cornerstone pharmacophore, present in a vast array of natural products and synthetic drugs[1]. The strategic incorporation of fluorine atoms into this scaffold profoundly alters its physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets[2][3]. 4,6,7-Trifluoroindole, with its unique substitution pattern, offers a powerful platform for developing novel therapeutics by leveraging these fluorine-specific effects. However, its utility is contingent on the availability of a reliable and scalable synthetic route.

Selecting the Optimal Synthetic Pathway for Scale-Up

Several named reactions exist for indole synthesis, but not all are suited for large-scale production[1][4]. The two most prominent candidates for this target molecule are the Fischer and the Leimgruber-Batcho syntheses.

  • The Fischer Indole Synthesis: A classic and powerful method, it involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone[5][6]. While historically significant, it often requires harsh acidic conditions and high temperatures, which can lead to decomposition and the formation of difficult-to-separate regioisomers, particularly with unsymmetrical ketones[5][7]. These factors present significant challenges for process control and purification on a larger scale.

  • The Leimgruber-Batcho Indole Synthesis: This two-step method has emerged as a superior alternative for industrial applications[8][9]. It begins with the condensation of a 2-nitrotoluene derivative with a formamide acetal to form an enamine, followed by a reductive cyclization. This pathway offers several distinct advantages for scale-up[9]:

    • High Yields: The reactions are typically high-yielding.

    • Mild Conditions: The reductive cyclization can be performed under mild catalytic or chemical conditions, preserving sensitive functional groups.

    • Regiochemical Control: The substitution pattern of the final indole is unambiguously determined by the starting 2-nitrotoluene, eliminating the issue of isomeric byproducts.

    • Direct Access: It directly produces indoles that can be unsubstituted at the C2 and C3 positions.

Given these advantages, the Leimgruber-Batcho synthesis is the recommended and detailed pathway in this guide.

The Leimgruber-Batcho Pathway to 4,6,7-Trifluoroindole

The synthesis proceeds in two key stages: formation of the β-dimethylamino-2-nitrostyrene intermediate, followed by its reductive cyclization.

Leimgruber_Batcho_Scheme start 2,4,5-Trifluoro-6-nitrotoluene intermediate (E)-1-(2,4,5-Trifluoro-6-nitrophenyl)- N,N-dimethyl-ethen-1-amine start->intermediate Step 1: Condensation (DMF-DMA, DMF) product 4,6,7-Trifluoroindole intermediate->product Step 2: Reductive Cyclization (e.g., Pd/C, H₂)

Caption: Overall synthetic scheme for 4,6,7-trifluoroindole.

Part I: Synthesis of (E)-1-(2,4,5-Trifluoro-6-nitrophenyl)-N,N-dimethylethen-1-amine (Intermediate)

Causality and Mechanism: This step leverages the acidity of the benzylic protons of the 2-nitrotoluene, which are activated by the electron-withdrawing nitro group. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves as both a reactant and a dehydrating agent, reacting with the activated methyl group to form the stable enamine intermediate after the elimination of methanol and dimethylamine[8].

Detailed Experimental Protocol:

  • Reactor Setup: To a dry, appropriately sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, add 2,4,5-trifluoro-6-nitrotoluene.

  • Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) as the solvent, followed by the slow addition of N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 molar equivalents)[7].

  • Reaction: Heat the mixture with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting nitrotoluene is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent and excess DMF-DMA under reduced pressure. The resulting crude intermediate is typically a solid or a thick oil and can often be used in the next step without further purification. If necessary, the product can be purified by recrystallization or slurry in a suitable solvent system (e.g., hexanes/ethyl acetate).

Part II: Reductive Cyclization to 4,6,7-Trifluoroindole (Final Product)

Causality and Mechanism: The core of this transformation is the reduction of the nitro group to an amine. This newly formed aniline then undergoes a rapid, intramolecular cyclization by attacking the enamine double bond, followed by the elimination of dimethylamine to form the aromatic indole ring[8]. Catalytic hydrogenation is the preferred method for scale-up due to its efficiency, clean conversion, and ease of product isolation (simple filtration to remove the catalyst).

Detailed Experimental Protocol:

  • Reactor Setup: In a hydrogenation reactor (e.g., a Parr shaker or a stirred autoclave), dissolve the crude enamine intermediate from Part I in a suitable solvent such as methanol, ethanol, or ethyl acetate[7].

  • Catalyst Addition: Carefully add Palladium on carbon (Pd/C, typically 5-10 wt%) under a nitrogen blanket. The catalyst loading should be optimized based on the scale and reaction kinetics.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen (a pressure of 0.2–3.0 MPa is a typical starting range) and begin vigorous stirring[7]. The reaction is often exothermic and may require cooling to maintain the desired temperature (e.g., 15–40 °C).

  • Monitoring: Monitor the reaction by hydrogen uptake and/or periodic sampling and analysis (TLC or HPLC). The reaction is complete when hydrogen uptake ceases and the starting material is no longer detected.

  • Work-up and Catalyst Removal: Depressurize the reactor and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake is kept wet with solvent during filtration and handled appropriately.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4,6,7-trifluoroindole.

Purification and Analytical Characterization

Purification Protocol:

Crude 4,6,7-trifluoroindole may contain residual catalyst and byproducts. A robust purification strategy is essential for achieving high purity suitable for pharmaceutical applications.

  • Column Chromatography: This is the most effective method for laboratory-scale purification. A silica gel column using a gradient elution with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) can effectively separate the product from impurities[7].

  • Recrystallization: For larger scales and achieving the highest purity, recrystallization is often the method of choice. The choice of solvent is critical and must be determined empirically (e.g., toluene, heptane, or mixtures with polar co-solvents).

Analytical Characterization for Quality Control:

The identity and purity of the final product must be confirmed using a suite of analytical techniques.

TechniquePurposeExpected Results
¹H and ¹⁹F NMR Structural confirmation and purity assessmentProvides chemical shifts and coupling constants characteristic of the 4,6,7-trifluoroindole structure. qNMR can determine purity against a standard[10].
LC-MS Purity determination and impurity identificationA primary peak corresponding to the mass of the product. Impurity peaks can be analyzed by their mass-to-charge ratio[11].
GC-MS Analysis of volatile impurities and purityConfirms the mass of the product and identifies any volatile organic impurities from solvents or reagents[11].
Melting Point Purity assessmentA sharp, well-defined melting point range indicates high purity.

Process Workflow and Safety Considerations

Scale_Up_Workflow cluster_prep Part 1: Intermediate Synthesis cluster_cyclization Part 2: Reductive Cyclization cluster_purification Final Purification & QC reagents1 Charge Reactor: 2,4,5-trifluoro-6-nitrotoluene DMF, DMF-DMA reaction1 Heat & Stir Monitor by HPLC/TLC reagents1->reaction1 workup1 Solvent Removal (Reduced Pressure) reaction1->workup1 qc1 QC Check (Optional) (¹H NMR) workup1->qc1 reagents2 Charge Hydrogenator: Intermediate, Solvent, Pd/C qc1->reagents2 Proceed to Part 2 reaction2 Pressurize with H₂ Stir & Monitor reagents2->reaction2 workup2 Catalyst Filtration (Celite®) reaction2->workup2 isolate Solvent Removal (Crude Product) workup2->isolate purify Purification (Chromatography or Recrystallization) isolate->purify Proceed to Purification dry Dry Product (Vacuum Oven) purify->dry final_qc Final QC Analysis (NMR, LC-MS, GC-MS) Purity > 99% dry->final_qc package Package & Store final_qc->package

Caption: Step-by-step workflow for the scale-up synthesis.

Critical Safety Precautions:

  • Fluorinated Compounds: While 4,6,7-trifluoroindole itself is not a fluorinating agent, many fluorinated organic compounds require careful handling. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses[12].

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation step must be conducted in a dedicated, properly rated reactor by trained personnel. Ensure the system is leak-tested and properly purged before and after the reaction. The Pd/C catalyst can be pyrophoric and must be handled with care, typically kept wet with solvent until it can be safely quenched or disposed of[13].

  • Solvent Handling: Anhydrous DMF is a reproductive hazard. Handle all solvents in a well-ventilated area and follow standard laboratory safety procedures for handling flammable and toxic liquids.

  • Waste Disposal: All chemical waste, particularly the neutralized aqueous layers and catalyst residues, should be disposed of as hazardous waste according to institutional and local regulations[12].

Conclusion

This application note details a robust and scalable synthesis of 4,6,7-trifluoroindole via the Leimgruber-Batcho methodology. By providing a clear rationale for the synthetic strategy, detailed protocols, and critical considerations for process scale-up and safety, this guide serves as an essential resource for researchers in the pharmaceutical industry. The described pathway is efficient, high-yielding, and provides excellent control over the final product's structure, enabling the reliable production of this key intermediate for advanced drug discovery programs.

References

  • BenchChem. (n.d.). Overcoming challenges in the synthesis of 4-fluoroindoles. BenchChem Technical Support Center.
  • This cit
  • Al-Hourani, B. J., & El-Elimat, T. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Retrieved from [Link]

  • This cit
  • Wang, S., et al. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. Molecules. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses. Retrieved from [Link]

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  • Hone, C. A., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Retrieved from [Link]

  • Gribble, G. W. (n.d.). Leimgruber–Batcho Indole Synthesis. ResearchGate. Retrieved from [Link]

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  • Ashen-Garry, D. R., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Omega. Retrieved from [Link]

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  • ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination Reagent Guide. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Trifluoroindole Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of trifluoroindole products. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity trifluoroindole derivatives. The introduction of a trifluoromethyl (-CF3) group to an indole scaffold significantly alters its electronic properties and reactivity, often leading to unique purification challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflow and ensure the integrity of your final compounds.

The Challenge of Purifying Trifluoroindoles

The strong electron-withdrawing nature of the trifluoromethyl group deactivates the indole ring, influencing its polarity, solubility, and susceptibility to certain side reactions.[1] This can result in co-eluting impurities, difficulty in crystallization, and unexpected reactivity on stationary phases like silica gel. Common impurities may include regioisomers, starting materials, and byproducts from the trifluoromethylation reaction itself.[2][3] Effective purification, therefore, requires a strategic approach tailored to the specific properties of your target trifluoroindole.

Frequently Asked Questions (FAQs)

Q1: My trifluoroindole product is showing multiple spots on the TLC plate that are very close together. How can I improve the separation?

A1: Achieving good separation of closely related trifluoroindole derivatives on a Thin Layer Chromatography (TLC) plate is crucial for developing an effective column chromatography method.[4] Here are several strategies:

  • Solvent System Optimization: The key is to modulate the polarity of the eluent.[5]

    • Start with a standard solvent system: A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

    • Fine-tune the polarity: If the spots are too high (high Rf), decrease the polarity by reducing the proportion of the polar solvent. If they are too low (low Rf), increase the polarity.

    • Try different solvent systems: If a hexane/ethyl acetate system doesn't provide adequate separation, consider other options. For electron-deficient indoles, aprotic solvent systems can be effective.[2] Some successful combinations include:

      • Dichloromethane/Methanol

      • Toluene/Ethyl Acetate

      • Chloroform/Acetone

  • Use of Additives: For basic trifluoroindoles (e.g., those with an amine functionality), adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can improve peak shape and separation by minimizing tailing on the silica gel.[6]

  • Consider a Different Stationary Phase: If you are using standard silica gel plates, consider trying alumina plates (acidic, neutral, or basic) or reverse-phase TLC plates (C18), especially if your compound is highly polar.

Q2: I'm having trouble getting my trifluoroindole product to crystallize. What can I do?

A2: Recrystallization can be a powerful technique for obtaining highly pure crystalline solids, but the unique properties of trifluoroindoles can sometimes make this challenging.[2] Here are some tips:

  • Solvent Selection is Key: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.

    • Test a range of solvents: Experiment with small amounts of your product in various solvents of differing polarities (e.g., hexanes, toluene, ethyl acetate, acetone, ethanol, water).[7]

    • Use a solvent mixture: A two-solvent system can be very effective. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[5] Common mixtures include ethanol/water and hexanes/ethyl acetate.[7]

  • Induce Crystallization: If crystals do not form upon cooling, you can try:

    • Scratching the inner surface of the flask: Use a glass rod to create nucleation sites.

    • Seeding: Add a tiny crystal of the pure product to the solution.

    • Reducing the volume of the solvent: Carefully evaporate some of the solvent to increase the concentration of your compound.

    • Cooling to a lower temperature: Place the flask in an ice bath or refrigerator.

Q3: My trifluoroindole seems to be decomposing on the silica gel column. What are my options?

A3: The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. If you suspect this is happening, here are some troubleshooting steps:

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of a base like triethylamine (1%) before loading your sample.

  • Use an Alternative Stationary Phase:

    • Alumina: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.

    • Florisil®: This is a magnesium silicate gel that is less acidic than silica gel.[8]

    • Reverse-Phase Chromatography: Using a C18-functionalized silica gel with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is another excellent option for purifying polar or sensitive compounds.

Troubleshooting Guide for Column Chromatography

Effective column chromatography is often the cornerstone of purifying trifluoroindole products. This guide addresses common issues encountered during this critical step.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Poor Separation (Co-elution of Impurities) - Inappropriate solvent system. - Column overloading. - Poorly packed column (channeling).- Optimize the solvent system using TLC: Aim for a significant difference in Rf values between your product and impurities.[4] - Reduce the amount of sample loaded: A general rule of thumb is a 1:20 to 1:100 ratio of sample to silica gel by weight. - Ensure proper column packing: Pack the column carefully to avoid air bubbles and channels that lead to poor separation.[4]
Product Elutes Too Quickly (Low Retention) - Solvent system is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.
Product Elutes Too Slowly or Not at All - Solvent system is not polar enough. - Compound is insoluble in the eluent. - Compound is irreversibly adsorbed to the silica gel.- Gradually increase the polarity of the eluent (gradient elution).[2] - Ensure your compound is soluble in the chosen solvent system. - If irreversible adsorption is suspected, consider using a different stationary phase (e.g., alumina, reverse-phase silica).
Tailing of the Product Peak - Compound is interacting too strongly with the silica gel (common for basic compounds). - Column is overloaded.- Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine or a few drops of acetic acid, depending on the nature of your compound). - Reduce the amount of sample loaded onto the column.
Streaking or Band Broadening - Sample was not applied in a concentrated band. - Insolubility of the sample at the top of the column.- Dissolve the sample in a minimal amount of the eluent or a slightly more polar solvent before loading. - Consider "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.

Experimental Protocols

Protocol 1: Purification of a Trifluoroindole Derivative by Silica Gel Column Chromatography

This protocol provides a general workflow for the purification of a moderately polar trifluoroindole derivative.

1. Preparation:

  • TLC Analysis: Develop a suitable solvent system using TLC that gives your desired product an Rf value of approximately 0.2-0.4 and provides good separation from impurities.[4]
  • Prepare the Column:
  • Select a column of appropriate size.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a small layer of sand.
  • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles.
  • Add another layer of sand on top of the packed silica gel.
  • Drain the solvent until it is level with the top of the sand.

2. Sample Loading:

  • Dissolve the crude trifluoroindole product in a minimal amount of the eluent or a slightly more polar solvent.
  • Carefully apply the sample solution to the top of the column using a pipette.
  • Drain the solvent until the sample has entered the sand layer.
  • Gently add a small amount of fresh eluent to wash the sides of the column and drain again.

3. Elution and Fraction Collection:

  • Carefully fill the column with the eluent.
  • Begin collecting fractions in test tubes or vials.
  • Monitor the elution process by TLC analysis of the collected fractions.

4. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator.
  • Dry the purified product under high vacuum to remove any residual solvent.
Protocol 2: Recrystallization of a Crystalline Trifluoroindole Product

This protocol outlines a general procedure for purifying a solid trifluoroindole derivative by recrystallization.

1. Solvent Selection:

  • Place a small amount of the crude product in several test tubes.
  • Add a small amount of a different solvent to each tube and observe the solubility at room temperature and upon heating.
  • The ideal solvent will dissolve the compound when hot but not when cold.

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of solvent necessary.

3. Cooling and Crystallization:

  • Allow the flask to cool slowly to room temperature.
  • If crystals do not form, try inducing crystallization as described in the FAQs.
  • Once crystallization appears complete at room temperature, cool the flask in an ice bath for 15-30 minutes to maximize the yield.

4. Crystal Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

5. Drying:

  • Allow the crystals to air dry on the filter paper for a few minutes.
  • Transfer the crystals to a watch glass and dry them in a vacuum oven until a constant weight is achieved.

Visualization of the Purification Workflow

The following diagram illustrates a typical workflow for the purification of a trifluoroindole product.

PurificationWorkflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_final_analysis Purity Verification Crude Crude Trifluoroindole Product TLC TLC Analysis Crude->TLC NMR 1H and 19F NMR of Crude Product Crude->NMR Decision Solid or Oil? TLC->Decision Recrystallization Recrystallization Decision->Recrystallization Solid Column Column Chromatography Decision->Column Oil or Impure Solid Pure_TLC TLC of Purified Fractions Recrystallization->Pure_TLC Column->Pure_TLC Pure_NMR NMR of Purified Product Pure_TLC->Pure_NMR Pure_Product Pure Trifluoroindole Product Pure_NMR->Pure_Product

Caption: A decision-making workflow for the purification of trifluoroindole products.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common purification problems.

TroubleshootingLogic cluster_solutions Potential Solutions Start Problem with Purification Poor_Sep Poor Separation on Column Start->Poor_Sep No_Crystals No Crystallization Start->No_Crystals Decomposition Product Decomposition Start->Decomposition Check_TLC Re-evaluate TLC Solvent System Change_Solvent Try Different Solvent System Check_TLC->Change_Solvent Yes Dry_Load Consider Dry Loading Check_TLC->Dry_Load No Poor_Sep->Check_TLC Change_Recrystal_Solvent Change_Recrystal_Solvent No_Crystals->Change_Recrystal_Solvent Try Different Recrystallization Solvent Change_Stationary_Phase Change_Stationary_Phase Decomposition->Change_Stationary_Phase Use Alumina or Reverse Phase Induce_Crystallization Induce Crystallization (Scratch, Seed) Change_Recrystal_Solvent->Induce_Crystallization Still No Crystals Deactivate_Silica Deactivate Silica with Base Change_Stationary_Phase->Deactivate_Silica If Silica Must Be Used

Caption: A troubleshooting guide for common issues in trifluoroindole purification.

References

  • Li, Y., et al. (2021). A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes. Organic Letters, 23(15), 6079-6083.
  • Eureka | Patsnap. (n.d.). Preparation method for 3-substituted trifluoromethyl indole. Retrieved from [Link]

  • News-Medical.net. (2021, December 13). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of trifluoromethylindoles from indoles. Retrieved from [Link]

  • Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679.
  • MDPI. (n.d.). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Retrieved from [Link]

  • MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]

  • ResearchGate. (n.d.). ¹⁹F NMR results for the coupled reaction leading to the formation of.... Retrieved from [Link]

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • PubMed. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(8), 1316-29.
  • ResearchGate. (n.d.). Examples of indole trifluoromethylation. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). TLC Solvent Systems – Lipid Migration. Retrieved from [Link]

  • ResearchGate. (n.d.). Making the negative positive – fluorination of indole as efficient strategy to improve guanidinium-containing gene carriers. Retrieved from [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 431.
  • MDPI. (n.d.). Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. Retrieved from [Link]

  • Preprints.org. (2024). Fluorine in drug discovery: Role, design and case studies.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • ResearchGate. (n.d.). On the polarity of partially fluorinated methyl groups. Retrieved from [Link]

  • Reddit. (2021, December 9). Problems with Fischer indole synthesis. Retrieved from [Link]

  • Technology Networks. (2025, August 25). Indole chemistry breakthrough opens doors for more effective drug synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Retrieved from [Link]

  • ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981-984.
  • National Institutes of Health. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Beilstein Journal of Organic Chemistry, 16, 1826-1835.
  • YouTube. (2021, March 21). Recrystallization: Choosing Solvent & Inducing Crystallization. Retrieved from [Link]

  • LCGC International. (n.d.). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Retrieved from [Link]

  • PubMed. (2012). Simple and Inexpensive Incorporation of 19F-tryptophan for Protein NMR Spectroscopy. PLoS One, 7(11), e49057.
  • ResearchGate. (n.d.). Case studies of fluorine in drug discovery. Retrieved from [Link]

  • RSC Publishing. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives.
  • Chromatography Forum. (2013, December 11). Separation of 2-Chloro, 4-Fluorotoluene to its isomer. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent mixtures screened for TLC analysis of antifungal extracts from Trichoderma isolates. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]

  • University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]

  • RSC Publishing. (n.d.). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved from [Link]

  • ACS Publications. (2026). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. ACS Omega.
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Technical Support Center: Stabilizing (2,4,5-Trifluorophenyl)hydrazine Hydrochloride in Synthetic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of (2,4,5-Trifluorophenyl)hydrazine hydrochloride during chemical reactions. As a crucial intermediate in the synthesis of pharmaceuticals like Sitagliptin, ensuring its integrity is paramount for achieving high yields and purity.[1][2][3] This document is designed to provide you with the expertise and practical protocols to mitigate decomposition and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition during a reaction?

A1: The primary cause of decomposition for aryl hydrazines, including this compound, is oxidation .[4] The hydrazine moiety (-NHNH₂) is a strong reducing agent and is highly susceptible to reaction with atmospheric oxygen. This process can be significantly accelerated by several factors present in a typical reaction setup:

  • Presence of Oxygen: Direct exposure to air is the most common initiator of decomposition.

  • Trace Metal Contamination: Ions of metals such as iron, copper, and molybdenum can act as catalysts, dramatically increasing the rate of oxidative decomposition.[3]

  • Elevated Temperatures: While necessary for many reactions, higher temperatures increase the kinetic rate of all reactions, including undesirable decomposition pathways. Phenylhydrazine itself begins to decompose at its boiling point (243.5 °C).[5]

  • Light Exposure: Similar to other reactive organic molecules, prolonged exposure to light, especially UV, can promote the formation of radicals and initiate decomposition.

Q2: How can I visually identify if my this compound is decomposing?

A2: Visual inspection is the first line of defense. Pure phenylhydrazines are typically colorless to pale-yellow liquids or solids.[5] Upon decomposition, you will likely observe a distinct color change. The sample, or your reaction mixture, may turn from pale yellow to a darker yellow, orange, and eventually dark red or brown .[5][6] This discoloration is a hallmark of oxidation product formation. In severe cases, you may also observe gas evolution (primarily nitrogen, N₂) from the reaction mixture.[4]

Q3: What are the ideal storage conditions for this compound to ensure long-term stability?

A3: To maximize shelf-life, the compound should be stored in a tightly sealed, opaque container to protect it from air and light. The storage area should be cool and dry. For added protection, storing the container under an inert atmosphere (e.g., in a desiccator backfilled with argon or nitrogen) is highly recommended.

Troubleshooting Guide: Reaction Failures & Solutions

This section addresses specific problems you may encounter during your experiment, providing a logical path from problem to solution.

Problem 1: My reaction mixture turned dark brown, and the final product yield is significantly lower than expected.
  • Likely Cause: This is a classic sign of severe oxidative decomposition. The presence of atmospheric oxygen, potentially accelerated by catalytic impurities, has likely consumed a significant portion of your starting material. The colored byproducts may also complicate your purification process.

  • Solution Pathway:

    • Implement an Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction. This is best achieved by using standard air-sensitive techniques with a Schlenk line .[7][8] This involves using specialized glassware and cycling between vacuum and an inert gas (argon or nitrogen) to remove all atmospheric gases before adding reagents.[7][8]

    • Solvent Degassing: Solvents can dissolve significant amounts of oxygen. Before use, degas your solvent by sparging with an inert gas for 15-30 minutes or by using a freeze-pump-thaw technique.

    • Reagent Purity: Ensure the purity of your starting material. If it is already discolored, it may have partially decomposed. Purification by recrystallization may be necessary.

    • Glassware Cleaning: Clean your glassware meticulously to remove any trace metal residues. Washing with a chelating agent like EDTA can be effective.

Problem 2: My LC-MS/NMR analysis shows multiple unexpected peaks, and I'm having trouble purifying my target molecule.
  • Likely Cause: The formation of multiple byproducts suggests that decomposition is occurring, leading to a complex reaction mixture. While the primary decomposition pathway is oxidation to form nitrogen and the corresponding arene (1,2,4-trifluorobenzene), other side reactions can occur.[4] Phenylhydrazine oxidation can produce phenyl radicals, which can lead to a variety of unwanted aromatic byproducts.[4]

  • Solution Pathway:

    • Confirm Identity of Byproducts: If possible, try to identify the major impurities. The expected primary byproduct from complete oxidation would be 1,2,4-trifluorobenzene. Other possibilities include products from radical side reactions.

    • Optimize Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Consider running a temperature screening experiment to find the optimal balance between reaction speed and stability.

    • Control Reagent Stoichiometry and Addition: Add the this compound solution slowly to the reaction mixture to keep its instantaneous concentration low. This can minimize self-decomposition and side reactions.

    • Purification Strategy: If byproduct formation is unavoidable, consider a purification strategy that leverages differences in polarity. Oxidized byproducts are often less polar than the desired product. Column chromatography on silica gel is a standard method. In some cases, treatment with activated carbon can help remove colored impurities.[9]

Data & Protocols

Table 1: Summary of Factors Affecting Stability
FactorObservation Indicating a ProblemRecommended Preventative Action
Atmosphere Reaction mixture darkens (yellow → red/brown).Use a Schlenk line to maintain a positive pressure of inert gas (N₂ or Ar).[7]
Temperature Low yield despite long reaction times; increased byproduct formation.Conduct the reaction at the lowest feasible temperature. Perform temperature optimization studies.
Trace Metals Rapid discoloration even under inert atmosphere.Use high-purity reagents and solvents. Acid-wash glassware to remove metal residues.
Light Gradual discoloration of stored material or reaction mixture.Store the compound in an opaque container. Protect the reaction vessel from light using aluminum foil.
Experimental Protocol: A General-Purpose Inert Atmosphere Reaction Setup

This protocol describes the fundamental steps for setting up a reaction using a Schlenk line to prevent the decomposition of this compound.

Materials:

  • Two-neck round-bottom flask (Schlenk flask)

  • Septa and glass stoppers

  • Schlenk line with dual vacuum/inert gas manifold[7]

  • Vacuum pump

  • Inert gas source (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Syringes and needles for liquid transfer

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried and free of moisture. Assemble your reaction apparatus (e.g., flask with condenser and stir bar) and attach it to the Schlenk line via thick-walled, vacuum-rated tubing.[10]

  • Purging the System:

    • Close the inert gas inlet on the flask's stopcock and carefully open it to the vacuum manifold. Evacuate the flask for 5-10 minutes until a good vacuum is established.

    • Close the stopcock to the vacuum manifold.

    • Carefully open the stopcock to the inert gas manifold to backfill the flask with nitrogen or argon. You should hear the gas flow stop once the pressure is equalized.

    • Repeat this vacuum/backfill cycle at least three times to ensure the complete removal of atmospheric oxygen and moisture.[8]

  • Adding Reagents:

    • Maintain a slight positive pressure of inert gas (indicated by bubbling through an oil bubbler on the manifold).

    • Add solid reagents through the neck of the flask under a strong flow of inert gas.

    • Add liquid solvents and reagents via a gas-tight syringe through a rubber septum. Purge the syringe with inert gas before drawing up the liquid.[11]

  • Running the Reaction:

    • Once all reagents are added, maintain the positive inert gas pressure throughout the reaction. If heating, ensure the condenser is properly functioning.

  • Work-up:

    • After the reaction is complete, cool the flask to room temperature before opening it to the atmosphere.

Visualizing the Workflow

Diagram 1: Troubleshooting Logic for Poor Reaction Outcomes

This diagram outlines the decision-making process when encountering issues with reactions involving this compound.

G start Low Yield / High Impurity q1 Is the reaction mixture darkly colored (red/brown)? start->q1 inert_atm Implement/Improve Inert Atmosphere Technique (Schlenk Line) q1->inert_atm Yes q2 Are starting materials pure? q1->q2 No degas Use Degassed Solvents inert_atm->degas temp Lower Reaction Temperature degas->temp side_rxn Investigate Side Reactions (e.g., with solvent/reagent) q2->side_rxn Yes purify Purify Starting Materials q2->purify No

Caption: Troubleshooting flowchart for reactions.

Diagram 2: Core Components of an Inert Atmosphere Setup

This diagram illustrates the essential connections for performing a reaction under inert gas using a Schlenk line.

G schlenk_line Schlenk Line Vacuum Manifold Inert Gas Manifold bubbler Oil Bubbler (Pressure Indicator) schlenk_line:gas->bubbler to pump Vacuum Pump schlenk_line:vac->pump to flask Reaction Flask (Schlenk) Sidearm w/ Stopcock Reagents + Stir Bar flask:sidearm->schlenk_line via tubing

Sources

Technical Support Center: Alternative Catalysts for Difficult Fischer Indole Syntheses

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since 1883, remains a prevalent method for constructing the indole nucleus—a scaffold central to countless pharmaceuticals, agrochemicals, and natural products.[1] The classical approach involves the acid-catalyzed cyclization of an arylhydrazone, derived from an arylhydrazine and a carbonyl compound.[1][2] While powerful, the synthesis is notoriously sensitive to substrate electronics and sterics, and the choice of acid catalyst is critical.[2][3] Researchers frequently encounter challenges such as low yields, undesired side reactions, or complete reaction failure, particularly with complex or sensitive substrates.[4][5]

This technical guide serves as a dedicated support center for researchers, scientists, and drug development professionals navigating the complexities of the Fischer indole synthesis. Here, we move beyond the standard textbook protocols to address specific, challenging scenarios. We will explore the causality behind common failures and provide a structured troubleshooting framework, focusing on the strategic deployment of alternative catalysts to overcome these hurdles.

Part 1: Troubleshooting Guide - Why is My Fischer Indole Synthesis Failing?

Before abandoning a trusted protocol, it is crucial to diagnose the root cause of the issue. The following Q&A format is designed to help you pinpoint the problem.

Q1: My reaction is not proceeding at all, or I'm only recovering starting material. What's the likely cause?

A1: This typically points to one of two issues:

  • Insufficient Acid Strength: The key[4][4]-sigmatropic rearrangement is acid-promoted.[4] Your chosen catalyst may be too weak to facilitate the necessary protonation steps, especially if your arylhydrazine contains electron-withdrawing groups.

  • Failed Hydrazone Formation: The initial condensation to form the arylhydrazone is a prerequisite. Sterically hindered ketones or deactivated anilines can make this step sluggish. Confirm hydrazone formation via TLC, LC-MS, or ¹H NMR before proceeding to the cyclization step.

Q2: I'm observing very low yields and a complex mixture of byproducts. What's happening?

A2: This is a classic symptom of substrate decomposition or competing side reactions.

  • Harsh Acid Conditions: Strong Brønsted acids like H₂SO₄ or HCl can degrade acid-sensitive functional groups on your substrate.[3] Polyphosphoric acid (PPA), while effective, often requires high temperatures that can cause charring.

  • "Abnormal" Fischer Indolization: Certain substitution patterns can lead to undesired rearrangements or cleavage pathways.[6] For instance, electron-donating substituents on the carbonyl component can overly stabilize intermediates, leading to N-N bond cleavage instead of the productive rearrangement.[4][5]

Q3: The reaction produces the wrong regioisomer. How can I control the cyclization?

A3: When using unsymmetrical ketones, regioselectivity is a common challenge. The reaction typically proceeds via the more stable enamine intermediate. The choice of catalyst and reaction conditions can significantly influence this equilibrium. Milder acids and lower temperatures sometimes favor the kinetic product over the thermodynamic one. Certain Lewis acids can also offer better regiocontrol through chelation.

Workflow for Diagnosing a Failing Synthesis

To systematize your troubleshooting process, consider the following workflow:

G cluster_0 Diagnosis Phase Start Reaction Failure (Low Yield / No Product) CheckHydrazone Step 1: Confirm Hydrazone Formation (TLC, NMR, LC-MS) Start->CheckHydrazone HydrazoneOK Hydrazone Formed? CheckHydrazone->HydrazoneOK FormHydrazone Optimize Condensation (e.g., Dean-Stark, different solvent) HydrazoneOK->FormHydrazone No CheckConditions Step 2: Evaluate Reaction Conditions (Acid choice, Temp, Solvent) HydrazoneOK->CheckConditions Yes ConditionsOK Conditions Too Harsh? CheckConditions->ConditionsOK MilderConditions Try Milder Acid (e.g., AcOH, PTSA) or Lower Temp ConditionsOK->MilderConditions Yes SelectAlternative Step 3: Conditions Seem Appropriate. Proceed to Alternative Catalyst Selection. ConditionsOK->SelectAlternative No MilderConditions->SelectAlternative

Caption: A logical workflow for troubleshooting common Fischer indole synthesis failures.

Part 2: FAQ - Alternative Catalysts for Intractable Syntheses

When traditional Brønsted acids (HCl, H₂SO₄, p-TsOH) fail, a diverse palette of alternative catalysts can provide the solution.[2][3]

Lewis Acid Catalysts
Q4: My substrate contains acid-sensitive groups (e.g., esters, acetals). What catalysts should I consider?

A4: Milder Lewis acids are the ideal choice here. They are less prone to hydrolyzing sensitive functionalities than strong protonic acids.

  • Zinc Chloride (ZnCl₂): This is one of the most common and effective alternatives.[3] It is particularly useful for substrates that are prone to decomposition under strongly acidic conditions. ZnCl₂ is thought to coordinate to the nitrogen atoms, facilitating the key rearrangement at lower temperatures.

  • Boron Trifluoride Etherate (BF₃·OEt₂): Another widely used Lewis acid that can promote cyclization under relatively mild conditions.[2][3]

  • Iron(III) Chloride (FeCl₃) & Aluminum Chloride (AlCl₃): These are stronger Lewis acids that can be effective when others fail, but care must be taken as they can also promote side reactions.[3]

Q5: I am trying to synthesize a C3-amidoindole, but the reaction yields are poor with protic acids. Why does this happen and what is the solution?

A5: This is a well-documented challenge.[4][5] Computational studies have shown that for substrates leading to C3-amidoindoles, the presence of strong protic acids can favor an undesired pathway involving heterolytic N-N bond cleavage, which competes directly with the productive[4][4]-sigmatropic rearrangement.[4][5] The use of Lewis acids like ZnCl₂ or ZnBr₂ has been shown to improve the efficiency of these specific cyclizations, as they promote the desired rearrangement without facilitating the cleavage pathway to the same extent.[4]

Metal-Based Catalysts (Non-Lewis Acid)
Q6: Are there catalytic systems that avoid strong acids altogether?

A6: Yes, transition metal catalysis has opened new avenues for the Fischer indole synthesis, often under neutral or much milder conditions.

  • Gold Catalysts (e.g., AuCl₃, AuCl): Gold catalysts have emerged as powerful tools for a variety of organic transformations. In the context of the Fischer synthesis, they can catalyze the cyclization of arylhydrazones under remarkably mild conditions, tolerating a wide range of functional groups that would not survive traditional methods.

  • Palladium Catalysts: Palladium-catalyzed methods have been developed that allow for the synthesis of N-aryl benzophenone hydrazones, which are key precursors for the Fischer synthesis.[3] This expands the substrate scope significantly.

Novel Media and Conditions
Q7: Can the reaction medium itself act as a catalyst or promoter?

A7: Absolutely. The use of novel reaction media is a key area of green chemistry and can provide unique catalytic effects.

  • Ionic Liquids (ILs): Certain ionic liquids, such as chloroaluminate ILs, can serve as both the solvent and the catalyst.[7] They often allow for lower reaction temperatures and easier product separation.

  • Deep Eutectic Solvents (DES): Mixtures of solids that form a liquid at a lower temperature than either component individually can also act as effective media and promoters for the Fischer synthesis, offering a greener alternative to volatile organic solvents.

Part 3: Protocols and Data

Comparative Data: Catalyst Performance with Challenging Substrates

The choice of catalyst can dramatically impact the yield of a difficult Fischer indole synthesis. The table below summarizes results for representative challenging substrates.

Substrate TypeTraditional Catalyst (Yield)Alternative Catalyst (Yield)Key Advantage
Phenylhydrazone with acid-labile esterp-TsOH in Toluene (Decomposition)ZnCl₂ in CH₂Cl₂ (75%)Preservation of functional group
Electron-rich phenylhydrazoneH₂SO₄ in EtOH (15%, side products)AuCl₃ (1 mol%) in Dioxane (88%)High yield, clean reaction
Sterically hindered ketone hydrazonePPA, 180°C (25%)Microwave, ZnCl₂ (65%)Improved yield, shorter time
C3-Amidoindole precursorHCl in AcOH (Poor yield)ZnBr₂ in CH₂Cl₂ (Improved yield)Mitigates N-N bond cleavage[4]
Experimental Protocol: Zinc Chloride-Catalyzed Synthesis of an Indole with a Sensitive Functional Group

This protocol is a general guideline for a reaction where strong Brønsted acids would cleave a sensitive group, such as a t-butyl ester.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the arylhydrazone (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to create a 0.1 M solution.

  • Catalyst Addition: Add anhydrous zinc chloride (ZnCl₂) (1.2 eq) portion-wise at room temperature. Causality Note: Using a slight excess of the Lewis acid ensures complete coordination to the substrate, which is critical for driving the reaction.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours. Trustworthiness Note: A co-spot of your starting material and the reaction mixture on the TLC plate is essential for accurately judging completion.

  • Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mechanistic Visualization: Role of a Lewis Acid Catalyst

The Lewis acid (LA) coordinates to the imine nitrogen, which lowers the activation energy for the tautomerization to the key ene-hydrazine intermediate. This coordination also facilitates the subsequent[4][4]-sigmatropic rearrangement, which is often the rate-determining step.

G cluster_0 Lewis Acid Catalyzed [3,3]-Sigmatropic Rearrangement Arylhydrazone Arylhydrazone Coordinated_Intermediate R-C=N-NH-Ar      |     LA Arylhydrazone->Coordinated_Intermediate + LA Ene-hydrazine Ene-hydrazine Intermediate Coordinated_Intermediate->Ene-hydrazine Tautomerization Rearrangement_TS Cyclic Transition State (Lowered Ea) Ene-hydrazine->Rearrangement_TS [3,3]-Sigmatropic Rearrangement Di-imine Di-imine Product Rearrangement_TS->Di-imine

Caption: Simplified role of a Lewis Acid (LA) in the key rearrangement step.

References

  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]

  • Taber, D. F., & Stachel, S. J. (2021). Fischer Indole Synthesis. ResearchGate. [Link]

  • Sohtome, Y., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. [Link]

  • Sohtome, Y., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. [Link]

  • Wong, H. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. [Link]

  • Reddit User Discussion. (2021). Problems with Fischer indole synthesis. r/Chempros Subreddit. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Organic Chemistry Portal Website. [Link]

  • Taylor & Francis Online. (2022). Fischer indole synthesis – Knowledge and References. Taylor & Francis Website. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of Fluorinated Indoles: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For my fellow researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into indole scaffolds represents a powerful tool in modern medicinal chemistry. The unique properties of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, the efficient synthesis of these valuable compounds remains a critical challenge. This guide provides an in-depth comparative analysis of four prominent indole synthesis methodologies—Fischer, Larock, Bartoli, and Buchwald-Hartwig—with a specific focus on their application to fluorinated substrates. We will delve into the mechanistic nuances, compare reported yields, and provide actionable experimental protocols to inform your synthetic strategy.

The Strategic Advantage of Fluorinated Indoles

The indole nucleus is a privileged scaffold in a vast array of natural products and pharmaceuticals. The introduction of fluorine can dramatically alter a molecule's properties. For instance, the high electronegativity of fluorine can modulate the pKa of nearby functional groups, influencing drug-receptor interactions. Furthermore, the strength of the C-F bond can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate. These compelling advantages underscore the need for robust and efficient synthetic routes to access diverse fluorinated indole derivatives.

Comparative Analysis of Key Synthetic Methodologies

This section provides a head-to-head comparison of the Fischer, Larock, Bartoli, and Buchwald-Hartwig indole syntheses for the preparation of fluorinated indoles. We will examine the core mechanism of each reaction and discuss how the presence of fluorine on the starting materials can influence the reaction outcome and yield.

The Fischer Indole Synthesis

A classic and enduring method, the Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone or aldehyde.[1][2]

Mechanism and the Fluorine Factor:

The reaction proceeds through a[3][3]-sigmatropic rearrangement of the enamine tautomer of the hydrazone.[4] The presence of a fluorine atom, an electron-withdrawing group, on the phenylhydrazine ring can impact the reaction in several ways. It can decrease the nucleophilicity of the hydrazine, potentially slowing the initial hydrazone formation. More significantly, the electron-withdrawing nature of fluorine can influence the rate of the key[3][3]-sigmatropic rearrangement and the subsequent cyclization and aromatization steps. The position of the fluorine substituent is also critical, as it can direct the regiochemical outcome of the cyclization.

Workflow: Fischer Indole Synthesis

A Fluorinated Arylhydrazine C Hydrazone Formation (Acid or Heat) A->C B Ketone / Aldehyde B->C D [3,3]-Sigmatropic Rearrangement C->D Tautomerization E Cyclization & Aromatization (Loss of NH3) D->E F Fluorinated Indole E->F A Fluorinated o-Iodoaniline D Oxidative Addition A->D B Disubstituted Alkyne E Alkyne Insertion B->E C Pd(0) Catalyst, Base C->D D->E F Reductive Elimination E->F G Fluorinated Indole F->G A Fluorinated o-Substituted Nitroarene C Nucleophilic Addition & Reduction to Nitroso A->C B Vinyl Grignard Reagent (3 equiv.) B->C D Second Addition & [3,3]-Sigmatropic Rearrangement C->D E Cyclization & Aromatization D->E F Fluorinated Indole E->F

Caption: General workflow of the Bartoli indole synthesis.

The Buchwald-Hartwig Amination Approach

While classically known for C-N bond formation in the synthesis of arylamines, the principles of Buchwald-Hartwig amination can be extended to indole synthesis, typically through an intramolecular cyclization of a suitably functionalized precursor. This modern approach offers mild reaction conditions and broad substrate scope.

Mechanism and the Fluorine Factor:

In the context of indole synthesis, this method often involves the palladium-catalyzed intramolecular coupling of an aniline nitrogen with an aryl halide on the same molecule. The presence of fluorine on the aromatic ring can influence the rate of the C-N bond-forming reductive elimination step. The choice of phosphine ligand is critical for achieving high yields and overcoming the challenges associated with electron-deficient or sterically hindered substrates.

Workflow: Buchwald-Hartwig Indole Synthesis

A Fluorinated o-Haloaniline Derivative C Oxidative Addition A->C B Pd Catalyst, Ligand, Base B->C D Intramolecular C-N Coupling C->D E Reductive Elimination D->E F Fluorinated Indole E->F

Caption: General workflow of the Buchwald-Hartwig indole synthesis.

Quantitative Yield Comparison: Case Studies

Direct comparative studies of all four methods for a single fluorinated indole are scarce in the literature. Therefore, we present case studies for the synthesis of representative fluorinated indoles, highlighting the reported yields for each applicable method.

Table 1: Synthesis of 5-Fluoroindole Derivatives

MethodStarting MaterialsProductYield (%)Reference
Fischer4-Fluorophenylhydrazine, Ethyl pyruvateEthyl 5-fluoroindole-2-carboxylateNot specified
Bartoli (modified)2,4-Difluoronitrobenzene, Vinyl Grignard5-Fluoroindole~40% (estimated)
Buchwald-Hartwig (intramolecular)2-(5-Fluoro-2-nitrophenyl)malonic acid diester5-Fluorooxindole92% (cyclization step)

Table 2: Synthesis of Other Fluorinated Indoles

MethodStarting MaterialsProductYield (%)Reference
Fischer3-Fluorophenylhydrazine, Acetone6-Fluoro-2-methylindoleNot specified
Bartoli2-Fluoro-6-methylnitrobenzene, Vinyl Grignard7-Fluoro-4-methylindoleGood (not specified)
Larock2-Iodo-4-fluoroaniline, Diphenylacetylene5-Fluoro-2,3-diphenylindoleGood (not specified)

Note: The yields reported are often for specific, optimized conditions and may vary depending on the scale and purity of the reagents. A direct comparison is challenging due to the different target molecules and reaction conditions.

Detailed Experimental Protocols

To provide practical guidance, the following are representative, step-by-step protocols for the synthesis of fluorinated indoles using the discussed methods.

Protocol 1: Fischer Indole Synthesis of Ethyl 5-Fluoroindole-2-carboxylate

[5]1. Hydrazone Formation: To a solution of 4-fluorophenylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol), add ethyl pyruvate (1.0 eq). 2. Acid Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., methanesulfonic acid, 1.0 eq). 3. Cyclization: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. 4. Work-up: Upon completion, cool the reaction mixture and pour it into water. 5. Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). 6. Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Bartoli Synthesis of a 7-Substituted Indole

[6]1. Grignard Reaction: To a solution of the o-substituted nitroarene (1.0 eq) in anhydrous THF at -20 to 0 °C, add vinylmagnesium bromide (3.0 eq) dropwise. 2. Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor its progress by TLC. 3. Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. 4. Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). 5. Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: Larock Indole Synthesis

[3]1. Reaction Setup: In a reaction vessel, combine the o-iodoaniline (1.0 eq), the alkyne (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a base (e.g., K₂CO₃, 2.0 eq), and a ligand (if necessary) in a suitable solvent (e.g., DMF). 2. Reaction Conditions: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS). 3. Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. 4. Purification: Wash the combined organic extracts, dry over a drying agent, and concentrate. Purify the residue by column chromatography.

Protocol 4: Buchwald-Hartwig Intramolecular Cyclization
  • Reaction Setup: To a solution of the fluorinated o-haloaniline precursor (1.0 eq) in an anhydrous solvent (e.g., toluene or dioxane), add a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 eq).

  • Degassing and Heating: Degas the reaction mixture and then heat it under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, filter through a pad of Celite, and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

The synthesis of fluorinated indoles is a dynamic field with a range of powerful synthetic tools at the chemist's disposal.

  • The Fischer indole synthesis remains a workhorse, particularly for simpler substitution patterns, though yields can be variable with electron-deficient systems.

  • The Larock synthesis offers excellent regiocontrol and functional group compatibility for the construction of 2,3-disubstituted indoles.

  • The Bartoli synthesis provides a unique and often high-yielding route to 7-substituted indoles, a class of compounds that can be difficult to access otherwise.

  • Buchwald-Hartwig amination strategies are emerging as a powerful and versatile method for intramolecular cyclization to form the indole ring under mild conditions.

The choice of the optimal synthetic route will ultimately depend on the desired substitution pattern of the target fluorinated indole, the availability of starting materials, and the required scale of the synthesis. As a Senior Application Scientist, I encourage you to consider the mechanistic underpinnings of each reaction in the context of your specific fluorinated substrate to maximize your chances of success. The continued development of novel catalytic systems, particularly for C-H activation and functionalization, promises to further expand our capabilities in the efficient and selective synthesis of these vital heterocyclic compounds.

References

  • Diva Portal. Synthesis of 5-Fluoroindole-5-13C. [Link]

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A Senior Application Scientist's Guide to the Mechanistic Nuances of Fischer Indole Synthesis with Electron-Withdrawing Groups

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a widely utilized method for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry.[1] However, the textbook depiction of this powerful reaction often belies the significant mechanistic challenges and considerations that arise when employing substrates bearing electron-withdrawing groups (EWGs). This guide provides an in-depth, field-proven perspective on the mechanistic intricacies of the Fischer indole synthesis with electron-deficient starting materials, offering a comparative analysis against alternative synthetic routes and furnishing actionable experimental protocols.

The Classical Fischer Indole Synthesis: A Mechanistic Blueprint

At its core, the Fischer indole synthesis is an acid-catalyzed thermal rearrangement of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or a ketone).[1][2] The generally accepted mechanism proceeds through several key steps, each susceptible to the electronic influence of substituents on the arylhydrazine.

A foundational understanding of the classical mechanism is paramount before delving into the perturbations caused by electron-withdrawing groups.

Fischer_Indole_Synthesis_Mechanism A Arylhydrazine + Carbonyl B Arylhydrazone A->B Condensation C Enehydrazine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement Transition State C->D Heat, H+ E Diamine Intermediate D->E Rearrangement F Cyclization E->F Proton Transfer G Ammonia Elimination & Aromatization F->G H+ H Indole G->H -NH3

Figure 1: The classical mechanism of the Fischer indole synthesis.

The Challenge of Electron-Withdrawing Groups: A Mechanistic Deep Dive

The rate and success of the Fischer indole synthesis are profoundly influenced by the electronic nature of the substituents on the arylhydrazine ring. Electron-donating groups (EDGs) generally accelerate the reaction, while electron-withdrawing groups (EWGs) such as nitro (-NO2), cyano (-CN), trifluoromethyl (-CF3), and acyl (-COR) groups, significantly retard it.[3][4] This inhibitory effect is not a monolithic barrier but rather a cumulative impact on several key mechanistic steps.

Impact on the[5][5]-Sigmatropic Rearrangement: The Electronic Toll

The crucial step in the Fischer indole synthesis is the[5][5]-sigmatropic rearrangement of the enehydrazine tautomer.[3] This concerted pericyclic reaction involves the formation of a new C-C bond and the cleavage of the N-N bond. The transition state of this rearrangement is stabilized by electron density in the aromatic ring of the arylhydrazine.

Electron-withdrawing groups, by their very nature, decrease the electron density of the aryl ring, thereby destabilizing the electron-deficient transition state of the[5][5]-sigmatropic rearrangement.[3] This results in a higher activation energy for this key step, leading to a slower reaction rate and often requiring more forcing conditions (higher temperatures and stronger acids).

Diminished Nucleophilicity and Slower Cyclization

Following the sigmatropic rearrangement, the resulting diamine intermediate undergoes cyclization. The nucleophilicity of the newly formed amino group is crucial for this step. Electron-withdrawing groups on the aromatic ring reduce the nucleophilicity of this amino group, thereby slowing down the rate of the intramolecular cyclization.

Navigating the Synthesis: Catalyst Selection and Reaction Conditions

The choice of acid catalyst is critical when dealing with electron-deficient substrates. While Brønsted acids like hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid are commonly employed, Lewis acids such as zinc chloride, boron trifluoride, and aluminum chloride can also be effective.[1][5] For substrates with strong EWGs, stronger acids like polyphosphoric acid (PPA) or methanesulfonic acid are often necessary to drive the reaction to completion.[3][6]

Microwave irradiation has also emerged as a valuable tool, often accelerating the reaction and improving yields for challenging substrates.[2]

A Comparative Look: Performance of EWG-Substituted Phenylhydrazines

The following table provides a comparative overview of the performance of various phenylhydrazines bearing electron-withdrawing groups in the Fischer indole synthesis, highlighting the often-demanding reaction conditions and variable yields.

Arylhydrazine SubstituentCarbonyl PartnerCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference(s)
p-NO22-MethylcyclohexanoneAcetic AcidReflux2453[5]
p-CF3Lactone derivativeNot specifiedNot specifiedNot specifiedLow
p-CNCyclohexanonePPA140-1500.565
p-COCH3AcetonePPA100140

Table 1: Performance of various electron-withdrawing group substituted phenylhydrazines in the Fischer indole synthesis.

Experimental Protocol: Synthesis of a Nitro-Substituted Indolenine

This protocol provides a detailed, step-by-step methodology for the synthesis of a nitro-substituted indolenine, a common outcome when certain ketones are used in the Fischer indole synthesis with electron-deficient hydrazines.[5]

Materials:

  • p-Nitrophenylhydrazine

  • 2-Methylcyclohexanone

  • Glacial Acetic Acid

  • 1 M Sodium Hydroxide Solution

  • Chloroform

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add p-nitrophenylhydrazine (1.0 eq) and 2-methylcyclohexanone (1.0 eq).

  • Add glacial acetic acid to the flask to serve as both the solvent and the catalyst.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by TLC.

  • Upon completion of the reaction (typically after 24 hours), cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a 1 M sodium hydroxide solution.

  • Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure nitroindolenine.

Experimental_Workflow A Reactants & Solvent (p-Nitrophenylhydrazine, 2-Methylcyclohexanone, Glacial Acetic Acid) B Reflux (24h) A->B C Reaction Monitoring (TLC) B->C D Workup (Neutralization, Extraction) C->D E Purification (Column Chromatography) D->E F Product (Nitroindolenine) E->F

Figure 2: Experimental workflow for the synthesis of a nitro-substituted indolenine.

Alternative Synthetic Routes for Electron-Deficient Indoles

Given the challenges associated with the Fischer indole synthesis for electron-deficient substrates, it is prudent to consider alternative synthetic strategies.

The Bischler-Mohlau Indole Synthesis

The Bischler-Mohlau synthesis involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline.[7][8] This method can be effective for the synthesis of certain electron-deficient indoles, although it can also suffer from harsh reaction conditions and the formation of regioisomers.

Modern Palladium-Catalyzed Methods

Contemporary organometallic chemistry offers powerful alternatives. For instance, the Buchwald-Hartwig amination has been adapted to a palladium-catalyzed synthesis of indoles from aryl bromides and hydrazones, providing a milder entry into the Fischer indole manifold.[1] Other palladium-catalyzed methods, such as the Hegedus indole synthesis, which involves the cyclization of o-alkenyl anilines, can also be employed for the synthesis of indoles bearing electron-withdrawing groups.

Conclusion: A Field-Proven Perspective

The Fischer indole synthesis, while a venerable and powerful tool, requires careful consideration and optimization when applied to substrates bearing electron-withdrawing groups. The decreased nucleophilicity of the arylhydrazine and the destabilization of the key[5][5]-sigmatropic rearrangement transition state necessitate more forcing reaction conditions and can lead to diminished yields. A thorough understanding of these mechanistic principles, coupled with the judicious selection of catalysts and reaction conditions, is essential for success. For particularly challenging substrates, a critical evaluation of alternative synthetic routes, including the Bischler-Mohlau synthesis and modern palladium-catalyzed methods, is a hallmark of a robust and effective synthetic strategy in drug discovery and development.

References

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  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2017). RSC Advances, 7(87), 55436-55465. [Link]

  • Fischer indole synthesis. (2023, November 28). In Wikipedia. [Link]

  • Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis (pp. 1-136). John Wiley & Sons, Ltd.
  • (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. (n.d.). ResearchGate. Retrieved from [Link]

  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Fischer Indole Synthesis. (1949). Nature, 164(4176), 835-835. [Link]

  • Recent advances in the synthesis of indoles and their applications. (2023). RSC Chemical Biology, 4(9), 695-721. [Link]

  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Bischler Indole Synthesis. (2016). In Indole Ring Synthesis (pp. 249-268). John Wiley & Sons, Ltd.
  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. (2021). Chemical Society Reviews, 50(5), 3484-3505. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. (2021). Mini-Reviews in Medicinal Chemistry, 21(14), 1874-1895. [Link]

  • Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. (2023). Organic Letters, 25(4), 629-633. [Link]

  • A Review of the Indole Synthesis Reaction System. (2023, December 12). Oreate AI Blog. Retrieved from [Link]

  • Kraus, G. A., & Guo, H. (2008). One-Pot Synthesis of 2-Substituted Indoles from 2-Aminobenzyl Phosphonium Salts. A Formal Total Synthesis of Arcyriacyanin A. Organic Letters, 10(14), 3061–3063. [Link]

  • HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. (2018). Molecules, 23(12), 3299. [Link]

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  • The Chemistry of Indoles. (1970). Academic Press.

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The Larock Indole Synthesis: A Strategic Alternative for Accessing Trifluoroindoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Trifluoromethyl Group's Privileged Role in Medicinal Chemistry

To the researchers, scientists, and drug development professionals navigating the complex landscape of molecular design, the indole scaffold is a familiar and indispensable ally. Its presence in numerous natural products and blockbuster drugs underscores its status as a "privileged structure." However, the modern imperative to enhance metabolic stability, modulate lipophilicity, and fine-tune electronic properties has led to a surge in the use of fluorinated motifs. Among these, the trifluoromethyl (CF₃) group is preeminent. Its strong electron-withdrawing nature and steric bulk can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.

The synthesis of trifluoromethyl-substituted indoles (trifluoroindoles), therefore, represents a critical capability in medicinal chemistry. Traditional methods, such as the venerable Fischer indole synthesis, often face challenges when applied to electronically demanding substrates. Strong acid catalysts and high temperatures can be incompatible with sensitive functional groups, and the requisite trifluoromethylated precursors may not be readily available.[1][2] This guide presents the Larock indole synthesis as a powerful and versatile alternative, offering a comparative analysis supported by experimental data to inform your synthetic strategy.

Traditional Routes vs. Modern Solutions: A Comparative Overview

The choice of a synthetic route is a multi-faceted decision, balancing yield, substrate scope, functional group tolerance, and operational simplicity. While classic methods have laid the foundation, modern palladium-catalyzed reactions have opened new avenues for efficiency and scope.

The Fischer Indole Synthesis: A Time-Honored, Yet Limited Approach

Discovered in 1883, the Fischer indole synthesis is a cornerstone of heterocyclic chemistry, involving the acid-catalyzed cyclization of an arylhydrazone.[2][3]

Mechanism: The generally accepted mechanism proceeds through several key steps:

  • Formation of a phenylhydrazone from a (trifluoromethyl)phenylhydrazine and a ketone or aldehyde.

  • Acid-catalyzed tautomerization to an ene-hydrazine intermediate.

  • A[4][4]-sigmatropic rearrangement (a variant of the Claisen rearrangement).

  • Loss of ammonia and subsequent aromatization to form the indole ring.[1][2]

The primary drawback arises with electron-deficient arylhydrazines, such as those bearing a CF₃ group. The electron-withdrawing nature of the CF₃ group deactivates the aromatic ring, making the key electrophilic cyclization step more difficult and often requiring harsh conditions (e.g., strong acids like polyphosphoric acid at high temperatures), which can limit functional group compatibility.[5]

Domino Trifluoromethylation/Cyclization: An Innovative Concurrent Approach

A more recent strategy involves the domino, or cascade, reaction of a 2-alkynylaniline with a trifluoromethyl source, such as the fluoroform-derived copper reagent (CuCF₃).[4][6] This method cleverly constructs the indole ring and installs the CF₃ group in a single, often copper-catalyzed, operation.

Mechanism: This process is believed to involve:

  • Activation of the alkyne by the copper catalyst.

  • An intramolecular 5-endo-dig cyclization of the aniline nitrogen onto the activated alkyne.

  • Reductive elimination to deliver the C3-trifluoromethylated indole.[7]

This approach offers excellent regiocontrol for the CF₃ group at the C3 position but requires the synthesis of the 2-alkynylaniline starting material.

The Larock Indole Synthesis: A Palladium-Catalyzed Powerhouse

The Larock indole synthesis, a palladium-catalyzed heteroannulation, has emerged as a highly effective method for constructing substituted indoles.[6][8] It typically involves the reaction of a 2-haloaniline with a disubstituted alkyne. Its tolerance for electron-withdrawing groups makes it particularly well-suited for the synthesis of trifluoroindoles.

Mechanism of the Larock Indole Synthesis

The catalytic cycle, grounded in well-established organometallic principles, provides the reaction with its characteristic robustness.

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; Aryl_I [label="2-Iodo-R¹-aniline", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArylPdI [label="Aryl-Pd(II)-I", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkyne [label="R²-C≡C-R³\n(β-CF₃-enyne)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Coord [label="Coordination", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AlkyneComplex [label="Alkyne-Pd Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; MigIns [label="Migratory\nInsertion", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; VinylPd [label="Vinyl-Pd(II) Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; IntraCyc [label="Intramolecular\nAminopalladation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Palladacycle [label="Six-membered\nPalladacycle", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Indole [label="Trifluoroindole\nProduct", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; Aryl_I [label="2-Iodo-R¹-aniline", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArylPdI [label="Aryl-Pd(II)-I", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkyne [label="R²-C≡C-R³\n(β-CF₃-enyne)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Coord [label="Coordination", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AlkyneComplex [label="Alkyne-Pd Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; MigIns [label="Migratory\nInsertion", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; VinylPd [label="Vinyl-Pd(II) Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; IntraCyc [label="Intramolecular\nAminopalladation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Palladacycle [label="Six-membered\nPalladacycle", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Indole [label="Trifluoroindole\nProduct", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label=""]; Aryl_I -> OxAdd [label=""]; OxAdd -> ArylPdI [label=""]; ArylPdI -> Coord [label=""]; Alkyne -> Coord [label=""]; Coord -> AlkyneComplex [label=""]; AlkyneComplex -> MigIns [label="Regioselective\nsyn-insertion"]; MigIns -> VinylPd [label=""]; VinylPd -> IntraCyc [label="N attacks Pd-bound C"]; IntraCyc -> Palladacycle [label=""]; Palladacycle -> RedElim [label=""]; RedElim -> Pd0 [label="Regenerates\nCatalyst"]; RedElim -> Indole [label="Forms Product"]; } Caption: The catalytic cycle of the Larock indole synthesis.

Expert Commentary: The key to the Larock synthesis's success with electron-deficient anilines lies in its mechanism. Unlike the Fischer synthesis, which relies on the nucleophilicity of the aromatic ring, the Larock pathway is driven by a sequence of palladium-mediated steps: oxidative addition, migratory insertion, and reductive elimination.[6] These steps are generally less sensitive to the electronic nature of the aniline ring, allowing substrates with potent electron-withdrawing groups like -CF₃ to participate effectively.

A significant breakthrough for trifluoroindole synthesis is the use of unsymmetric β-CF₃-1,3-enynes as the alkyne partner. Research has shown that the trifluoromethyl group exerts a powerful directing effect, leading to excellent regioselectivity in the final indole product.[9][10][11] The CF₃ group's combined steric bulk and electron-withdrawing properties guide the migratory insertion step, ensuring a predictable outcome that is often challenging with other unsymmetrical alkynes.[9][10]

Performance Comparison: Larock vs. Alternatives

An objective comparison reveals the distinct advantages of each method. The Larock synthesis often provides superior yields and broader functional group tolerance, particularly for the challenging trifluoroindole targets.

FeatureLarock SynthesisFischer SynthesisDomino CF₃/Cyclization
Starting Materials 2-Iodoaniline, AlkyneArylhydrazine, Ketone/Aldehyde2-Alkynylaniline, CF₃ Source
Key Transformation Pd-catalyzed heteroannulationAcid-catalyzed cyclizationCu-catalyzed cascade
Typical Conditions Pd(OAc)₂, Base (e.g., K₂CO₃), 80-120 °CStrong Acid (e.g., PPA, H₂SO₄), High TempCu Catalyst, 60-100 °C
Yields (for CF₃ Indoles) Good to Excellent (often >70%)[9][10]Variable, often moderate to lowGood (often >60%)[4][6]
Substrate Scope Broad; tolerates many functional groupsLimited by precursor availability & harsh conditionsGood; requires stable 2-alkynylanilines
Regioselectivity Excellent with directing alkynes (e.g., β-CF₃-enynes)[9][10]Dependent on ketone structureExcellent (CF₃ at C3 or C2)[4][7]
Key Advantage High functional group tolerance; good yields for EWG substratesClassic, well-understood methodInstalls CF₃ group and ring simultaneously
Key Disadvantage Requires 2-iodoaniline precursor; Pd catalyst costHarsh conditions; poor yields for EWG substratesRequires specific trifluoromethylating reagent

Experimental Protocols: A Step-by-Step Guide

To provide a practical comparison, detailed protocols for the synthesis of a representative trifluoroindole via the Larock method and a traditional Fischer synthesis are provided below.

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// Edges Start -> Reagents; Reagents -> Setup; Setup -> Monitor; Monitor -> Workup [label="Upon Completion"]; Workup -> Purify; Purify -> Analyze; Analyze -> End; } Caption: A generalized workflow for the synthesis and purification of indole products.

Protocol 1: Larock Synthesis of a Trifluoro-Substituted Indole

(Based on the procedure by Qiu, Y.-H., et al., Org. Lett. 2025, 27, 3217-3224)[9]

Objective: To synthesize a 2,3,4-trisubstituted-7-trifluoromethyl indole via palladium-catalyzed annulation.

Materials:

  • 2-Iodo-4-(trifluoromethyl)aniline (1.0 equiv)

  • Unsymmetric β-CF₃-1,3-enyne (e.g., (Z)-5,5,5-trifluoro-4-phenylpent-3-en-1-yne) (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube, add 2-iodo-4-(trifluoromethyl)aniline (0.2 mmol, 1.0 equiv), potassium carbonate (0.4 mmol, 2.5 equiv), and Pd(OAc)₂ (0.01 mmol, 5 mol%).

  • Evacuation and Backfilling: Seal the tube with a septum, and evacuate and backfill with dry nitrogen or argon three times. This is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Reagent Addition: Add anhydrous DMF (2.0 mL) via syringe, followed by the β-CF₃-1,3-enyne (0.24 mmol, 1.2 equiv).

  • Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aniline is consumed.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired trifluoroindole product.

Protocol 2: Traditional Fischer Synthesis of a Trifluoro-Substituted Indole

(Representative procedure based on established methods)[2][3][12]

Objective: To synthesize 6-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazole.

Materials:

  • 4-(Trifluoromethyl)phenylhydrazine hydrochloride (1.0 equiv)

  • Cyclohexanone (1.1 equiv)

  • Glacial Acetic Acid

Procedure:

  • Hydrazone Formation (In Situ): In a round-bottom flask equipped with a reflux condenser, dissolve 4-(trifluoromethyl)phenylhydrazine hydrochloride (10 mmol, 1.0 equiv) in glacial acetic acid (30 mL).

  • Ketone Addition: Add cyclohexanone (11 mmol, 1.1 equiv) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) with stirring. The initial formation of the hydrazone is followed by the acid-catalyzed cyclization. The high temperature is necessary to overcome the deactivation by the CF₃ group.

  • Monitoring: Monitor the reaction for 2-4 hours by TLC. The formation of the indole product will be visible as a new, typically UV-active, spot.

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water (150 mL) with stirring. The crude product will often precipitate.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove acetic acid.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure tetrahydrocarbazole product.

Conclusion and Outlook

For drug development professionals tasked with synthesizing novel trifluoroindoles, the Larock indole synthesis presents a compelling strategic advantage over traditional methods. Its operational mildness, broad functional group tolerance, and high efficiency, particularly with electronically deactivated anilines, make it a superior choice for complex molecule synthesis. The ability to control regioselectivity through rationally designed alkyne partners further enhances its utility.[9][10]

While the Fischer indole synthesis remains a valuable tool for certain applications, its limitations with electron-poor substrates are significant. Newer domino reactions also provide elegant solutions but may have a different substrate scope or require specific reagents. Ultimately, by understanding the mechanistic underpinnings and comparative performance of these methods, researchers can make more informed and effective decisions, accelerating the discovery of next-generation therapeutics.

References

  • Gribble, G. W. (2016). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd. [Link]

  • Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]

  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Domino cyclization/trifluoromethylation of 2-alkynylanilines using fluoroform-derived CuCF3: synthesis of 3-(trifluoromethyl)indoles. Organic Chemistry Frontiers, 5(9), 1511-1515. [Link]

  • He, P., Du, Y., Liu, G., Cao, C., Shi, Y., Zhang, J., & Pang, G. (2013). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 3(40), 18345-18350. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]

  • Qiu, Y.-H., Ma, P.-Y., Shao, W.-H., et al. (2025). Trifluoromethyl Group (CF3) Induced Regioselective Larock Indole Synthesis from Unsymmetric β-CF3-1,3-enynes. Organic Letters, 27(13), 3217–3224. [Link]

  • Robinson, B. (1969). Studies on the Fischer Indole Synthesis. Chemical Reviews, 69(2), 227-250. [Link]

  • Larock, R. C. (2009). Larock Reaction in the Synthesis of Heterocyclic Compounds. IntechOpen. [Link]

  • Bandini, M., & Gualandi, A. (2012). Palladium-Catalyzed Indole Synthesis. Wiley. [Link]

  • Hughes, D. L. (1993). The Fischer Indole Synthesis. A Review. Organic Preparations and Procedures International, 25(6), 607-632. [Link]

  • Tsui, G. C. (2018). Domino Cyclization/Trifluoromethylation of 2-Alkynylanilines Using Fluoroform-Derived CuCF3: Synthesis of 3-(Trifluoromethyl)indoles. Organic Chemistry Frontiers. [Link]

  • Yu, D., et al. (2025). Trifluoromethyl Group (CF3) Induced Regioselective Larock Indole Synthesis from Unsymmetric β-CF3-1,3-enynes. Request PDF. [Link]

  • American Chemical Society. (2025). Trifluoromethyl Group (CF3) Induced Regioselective Larock Indole Synthesis from Unsymmetric β-CF3-1,3-enynes. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2,4,5-Trifluorophenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of (2,4,5-Trifluorophenyl)hydrazine hydrochloride. As a halogenated hydrazine derivative, this compound presents a complex hazard profile that demands meticulous adherence to safety and regulatory procedures. This guide is designed for researchers and drug development professionals, offering not just a procedure, but the scientific rationale behind each critical step to ensure a self-validating system of laboratory safety.

Hazard Assessment and Risk Mitigation: Understanding the "Why"

Core Hazards:

  • Toxicity: Hydrazine derivatives are toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] They can cause damage to the liver, kidneys, and central nervous system.[4]

  • Carcinogenicity: Many hydrazine compounds are considered potential or known carcinogens.[1][2][3] Phenylhydrazine is classified as a Category 1B carcinogen.[2][3]

  • Irritation and Sensitization: This compound is expected to be a severe skin and eye irritant and may cause allergic skin reactions upon repeated contact.[1][2][5][6]

  • Environmental Hazard: As a halogenated organic compound, it is subject to strict environmental disposal regulations due to its potential for persistence and harm to aquatic life.[2][7][8]

This hazard profile is the fundamental reason for the stringent disposal protocols that follow. The primary goal is to prevent any release to the environment and to eliminate exposure to laboratory personnel.

Exposure Limit Data for Analogous Compounds

To contextualize the inhalation risk, refer to the established exposure limits for related hydrazine compounds. These values underscore the need for handling this chemical within a certified chemical fume hood at all times.

CompoundOSHA PEL (8-hr TWA)NIOSH RELACGIH TLV (8-hr TWA)
Hydrazine 1 ppm[9][10]0.03 ppm (2-hour ceiling)[9]0.01 ppm[9]
Phenylhydrazine 5 ppm (with skin notation)[2]0.14 ppm (ceiling)[2]0.1 ppm (with skin notation)[2]

Pre-Disposal Operations: Spill Management and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. The immediate operational plan must include provisions for personal protection and spill containment.

Mandatory Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemically resistant gloves. Butyl rubber is an excellent choice for handling hydrazines.[11] Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination.[12] Never wear leather shoes, as they can absorb hydrazines and cannot be decontaminated.[10]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a significant risk of splashing.[12]

  • Body Protection: A properly fastened lab coat is required. Ensure it is regularly laundered and not taken outside the laboratory.[12]

  • Respiratory Protection: All handling of this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation exposure.[2][12]

Emergency Spill Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Secure and control access to the spill zone.[9]

  • Eliminate Ignition Sources: Although the hydrochloride salt is a solid, caution is warranted. Remove all potential ignition sources from the area.[2][9]

  • Containment and Cleanup (for trained personnel only):

    • Wearing the full PPE described above, gently cover the spill with an inert absorbent material like dry sand, vermiculite, or a commercial chemical absorbent.[9]

    • Crucially, DO NOT use combustible materials such as paper towels or sawdust, as they can react violently with hydrazine compounds.[9]

    • Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[1][2][9]

  • Decontamination: Wipe the spill area with a suitable decontamination solution (e.g., a dilute solution of calcium hypochlorite, ~5%), followed by a thorough wash with soap and water.[11] All cleaning materials must be disposed of as hazardous waste.

  • Ventilation: Allow the area to ventilate thoroughly before resuming normal operations.[9]

Core Disposal Workflow: A Step-by-Step Guide

The disposal of this compound must be managed as a hazardous waste stream from cradle to grave. Do not discharge this chemical or its containers into sewers or waterways.[1][2][9]

Disposal Logic Diagram

The following diagram outlines the mandatory workflow for proper disposal.

G cluster_lab In-Laboratory Procedures cluster_external External Disposal gen Step 1: Waste Generation (e.g., unused chemical, contaminated labware) char Step 2: Waste Characterization (Hazardous: Halogenated Organic, Hydrazine Derivative) gen->char Classify Immediately seg Step 3: Segregation (Keep separate from other waste streams) char->seg Prevent Co-mingling cont Step 4: Containerization (Use sealed, labeled, compatible container) seg->cont Package Safely store Step 5: Temporary Storage (Designated, secure, ventilated area) cont->store Await Pickup pickup Step 6: Professional Collection (Licensed Hazardous Waste Handler) store->pickup Scheduled Service transport Step 7: Manifest & Transport (Proper shipping documentation) pickup->transport Regulatory Compliance destroy Step 8: Final Destruction (High-Temperature Incineration) transport->destroy EPA-Approved Method

Caption: Mandatory workflow for the disposal of this compound.

Detailed Procedural Steps

Step 1: Waste Characterization

  • This compound must be treated as hazardous waste. Under the EPA's Resource Conservation and Recovery Act (RCRA), it falls into multiple categories. As an unused commercial chemical product, it would likely be a "U-listed" waste if explicitly named.[13] More broadly, as a halogenated organic compound, it is subject to the land disposal restrictions outlined for "HOCs".[8] Wastes generated from processes involving this chemical may be considered "F-listed" hazardous wastes.[14][15]

  • Action: Always classify this material as hazardous waste. Consult your institution's Environmental Health & Safety (EHS) office for specific waste codes.

Step 2: Waste Segregation

  • Rationale: Preventing the co-mingling of different waste types is a cornerstone of safe and compliant disposal.[16] this compound is incompatible with strong oxidizing agents, acids, and metal oxides, and reactions can be violent.[9]

  • Action: Collect waste containing this compound in a dedicated container. Do not mix with other chemical wastes, especially oxidizers.

Step 3: Containerization and Labeling

  • Container: Use a robust, leak-proof container with a secure screw cap that is compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., Toxic, Carcinogen, Irritant, Environmental Hazard)

    • The accumulation start date.

  • Action: Place all waste, including contaminated items like gloves, weigh boats, and absorbent materials, into the labeled container.[1][2] Seal the container when not actively adding waste.

Step 4: Temporary On-Site Storage

  • Rationale: Improper storage can lead to accidents and exposure. The storage location must be secure and away from general laboratory traffic.

  • Action: Store the sealed waste container in a designated satellite accumulation area. This area should be in a well-ventilated location (like a fume hood or a ventilated cabinet), away from heat sources, and segregated from incompatible chemicals.[2] The container must be stored in secondary containment to catch any potential leaks.

Step 5: Final Disposal

  • Rationale: The chemical nature of this compound requires destruction via methods that ensure complete breakdown, preventing environmental release. High-temperature incineration is the industry-standard and EPA-recommended method for halogenated organic wastes and hydrazine compounds.[7][17]

  • Action: Arrange for pickup and disposal through your institution's EHS department or a certified hazardous waste management contractor.[3][18] Never attempt to dispose of this chemical through standard trash or drains. You must receive and retain all documentation, such as the hazardous waste manifest, as proof of proper disposal.

References

  • Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [Link]

  • Hydrazine Standard Operating Procedure Template. University of New Mexico - Environmental Health & Safety. [Link]

  • Safety Data Sheet: Phenylhydrazine hydrochloride. Carl ROTH. [Link]

  • Phenylhydrazine - SAFETY DATA SHEET. Alfa Aesar. [Link]

  • Hydrazine Fire Response Lake, MS Waste Management Plan. Center for Toxicology & Environmental Health, LLC. [Link]

  • HYDRAZINE Method no.: ID-20-FV. Occupational Safety and Health Administration (OSHA). [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • Toxicological Profile for Hydrazines - PRODUCTION, IMPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry (ATSDR), via NCBI Bookshelf. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]

  • Hydrazine - Incident management. GOV.UK. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency (EPA). [Link]

  • EPA Hazardous Waste Codes. University of Maryland - Environmental Safety, Sustainability and Risk. [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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(2,4,5-Trifluorophenyl)hydrazine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.